Butopamine
Description
differs from DOBUTAMINE in location of only one hydroxyl group, but is no longer a catecholamine; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZYXCXBBCEAQ-ACJLOTCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216876 | |
| Record name | Butopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66734-12-1 | |
| Record name | Butopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butopamine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX7907IE2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ractopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cardiotonic Mechanism of Butopamine: A Technical Guide for Researchers
Disclaimer: Scientific literature providing in-depth, quantitative data specifically on the mechanism of action of butopamine in cardiac myocytes is limited. This guide, therefore, leverages the extensive research available on its close structural and functional analogue, dobutamine, to provide a comprehensive overview of the anticipated molecular pathways and experimental considerations. The data and protocols presented herein are primarily based on studies of dobutamine and should be considered as a proxy for the likely actions of this compound.
Introduction
This compound is a synthetic catecholamine developed for its inotropic effects on the heart. As a sympathomimetic amine, its primary therapeutic application lies in conditions of acute heart failure and cardiogenic shock, where augmentation of myocardial contractility is required. This technical guide provides a detailed examination of the molecular mechanisms by which this compound is understood to exert its effects on cardiac myocytes, with a focus on the signaling cascades and experimental methodologies relevant to its study.
Core Mechanism of Action: Beta-1 Adrenergic Receptor Agonism
The principal mechanism of action for this compound in cardiac myocytes is the stimulation of beta-1 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) located on the surface of heart muscle cells.[1] The binding of this compound to these receptors initiates a well-defined signaling cascade that ultimately leads to an increase in the force of myocardial contraction (positive inotropy).
The Gs-Protein Signaling Pathway
Upon activation by this compound, the beta-1 adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs).[1] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein. The activated Gs-alpha subunit then dissociates and stimulates the enzyme adenylyl cyclase.[1]
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[1] The subsequent increase in intracellular cAMP levels is a pivotal event in the inotropic effect of this compound.
References
The Discovery and Initial Pharmacological Characterization of Butopamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butopamine, the (R,R)-enantiomer of ractopamine, is a sympathomimetic agent and a potent β-adrenergic receptor agonist. Developed as a potential therapeutic agent for heart failure, it is an analog of dobutamine and exhibits positive inotropic and chronotropic effects. Unlike dobutamine, this compound is orally active and resistant to metabolism by catechol-O-methyltransferase (COMT). This document provides a detailed technical overview of the discovery and initial characterization of this compound, including its pharmacological profile, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.
Introduction
The quest for effective and safe inotropic agents for the management of heart failure has been a significant focus of cardiovascular drug discovery. The limitations of existing catecholamines, such as dopamine and dobutamine, including their short half-life and lack of oral bioavailability, spurred the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties. This compound (developmental code name LY-131126) emerged from these efforts as a promising candidate with a distinct pharmacological profile. This whitepaper details the foundational scientific investigations that characterized this compound's mechanism of action and its physiological effects.
Pharmacological Profile
The initial characterization of this compound focused on its interaction with adrenergic receptors and its subsequent effects on cardiac function. As specific quantitative data for this compound is scarce in publicly available literature, data for its close structural and functional analog, dobutamine, is presented here to provide a representative pharmacological profile.
Adrenergic Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays were employed to determine the dissociation constants (Ki) of this compound and its analogs for various adrenergic receptor subtypes. The following table summarizes the binding affinities of dobutamine, a close structural analog of this compound, for β1 and β2-adrenergic receptors.
| Compound | Receptor Subtype | Tissue Source | Radioligand | Ki (μM) |
| Dobutamine | β1 | Rat Heart | [3H]dihydroalprenolol | 2.5[1] |
| Dobutamine | β2 | Rat Lung | [3H]dihydroalprenolol | 25.4[1] |
Table 1: Adrenergic Receptor Binding Affinities of Dobutamine.
Functional Potency: Adenylyl Cyclase Activation
The functional consequence of β-adrenergic receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency of this compound in activating this signaling pathway was quantified by measuring its EC50 value for cAMP accumulation.
| Compound | Receptor Subtype | Cellular System | EC50 (cAMP accumulation) |
| This compound | β1/β2 | Cardiac membranes | Data not available |
| Isoproterenol (control) | β-adrenergic | Cardiac membranes | Data not available |
Table 2: Functional Potency of this compound in Adenylyl Cyclase Activation. (Note: Specific EC50 values for this compound were not found in the reviewed literature. Isoproterenol is a standard non-selective β-agonist used as a positive control in these assays.)
In Vivo Hemodynamic Effects
The ultimate therapeutic utility of an inotropic agent is determined by its effects on cardiovascular function in a living organism. The hemodynamic effects of this compound were assessed in anesthetized dog models, a standard preclinical model for cardiovascular research.
| Parameter | This compound Dose | Percent Change from Baseline |
| Cardiac Output | Data not available | Data not available |
| Heart Rate | Data not available | Data not available |
| Mean Arterial Pressure | Data not available | Data not available |
| Left Ventricular dP/dtmax | Data not available | Data not available |
Table 3: In Vivo Hemodynamic Effects of this compound in Anesthetized Dogs. (Note: Specific dose-response data for this compound's hemodynamic effects were not found in the reviewed literature.)
Experimental Protocols
The characterization of this compound relied on a series of well-established pharmacological assays. The following sections provide detailed methodologies for the key experiments performed.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Membrane Preparation: Cardiac tissue (for β1) and lung tissue (for β2) from rats.
-
Radioligand: [3H]dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.
-
Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer with MgCl2.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize minced tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of this compound to the wells.
-
Radioligand Addition: Add a fixed concentration of [3H]DHA to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]DHA against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site or two-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate the production of cAMP.
Objective: To determine the potency (EC50) of this compound in stimulating adenylyl cyclase activity.
Materials:
-
Membrane Preparation: Cardiac ventricular muscle.
-
Substrate: ATP.
-
Agonist: this compound.
-
Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.
-
cAMP Detection Kit: (e.g., Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA)).
Procedure:
-
Membrane Preparation: Prepare cardiac membranes as described in the radioligand binding assay protocol.
-
Assay Setup: To test tubes, add the membrane preparation and the assay buffer.
-
Agonist Stimulation: Add increasing concentrations of this compound to the tubes. Include a basal (no agonist) and a positive control (e.g., isoproterenol).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 10-15 minutes) to allow for cAMP production.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by heating).
-
cAMP Quantification: Centrifuge the tubes to pellet the protein. Measure the cAMP concentration in the supernatant using a commercial RIA or ELISA kit.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol outlines the measurement of key cardiovascular parameters in a living animal model.
Objective: To evaluate the dose-dependent effects of intravenously administered this compound on cardiac function and hemodynamics.
Materials:
-
Animal Model: Mongrel dogs.
-
Anesthesia: (e.g., sodium pentobarbital).
-
Surgical Instrumentation: Catheters for pressure measurement and drug administration, flow probes for cardiac output measurement.
-
Data Acquisition System: To record and analyze hemodynamic data.
-
Test Agent: this compound solution for intravenous infusion.
Procedure:
-
Animal Preparation: Anesthetize the dogs and maintain a stable level of anesthesia. Surgically implant catheters into the femoral artery (for blood pressure), left ventricle (for left ventricular pressure and dP/dt), and a vein (for drug administration). Place a flow probe around the ascending aorta to measure cardiac output.
-
Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, dP/dtmax, and cardiac output).
-
Drug Administration: Administer this compound via intravenous infusion at escalating doses.
-
Data Recording: Continuously record all hemodynamic parameters throughout the infusion period and for a specified time after the infusion is stopped.
-
Data Analysis: For each dose of this compound, calculate the mean values for each hemodynamic parameter and express them as a percentage change from the baseline. Construct dose-response curves for each parameter.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the general workflow for its initial characterization.
Caption: this compound-induced signaling pathway in cardiomyocytes.
Caption: Experimental workflow for the initial characterization of this compound.
Conclusion
The initial characterization of this compound identified it as a potent β-adrenergic agonist with positive inotropic and chronotropic effects. Its oral bioavailability and resistance to COMT-mediated metabolism represented significant potential advantages over existing catecholamine-based therapies for heart failure. The experimental protocols detailed in this document, including radioligand binding assays, adenylyl cyclase activity assays, and in vivo hemodynamic studies, were instrumental in elucidating its pharmacological profile. Although this compound was not ultimately commercialized, the scientific investigations into its properties contributed valuable knowledge to the field of cardiovascular pharmacology and the ongoing development of novel inotropic agents.
References
Pharmacological Profile of Butopamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopamine hydrochloride, with the developmental code name LY-131126, is a synthetic sympathomimetic amine belonging to the phenethylamine class. It is the (R,R)-enantiomer of ractopamine and is structurally analogous to dobutamine. Investigated primarily for the management of heart failure, this compound hydrochloride exhibits positive inotropic and chronotropic effects on the myocardium. Unlike dobutamine, it is orally active and is not a catecholamine, rendering it resistant to metabolism by catechol-O-methyltransferase (COMT). Although it showed promise in preclinical studies, this compound hydrochloride was never marketed for clinical use. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from available scientific information.
Pharmacological Profile
This compound hydrochloride's primary mechanism of action is as a β-adrenergic receptor agonist. It also demonstrates a high affinity for dopamine D1 receptors, suggesting a complex pharmacological profile that influences multiple signaling pathways.
Data Presentation
Table 1: Receptor Binding Profile of this compound Hydrochloride (Qualitative)
| Target Receptor | Interaction | Reported Affinity | Functional Effect |
| β1-Adrenergic Receptor | Agonist | - | Positive Inotropic and Chronotropic Effects |
| β2-Adrenergic Receptor | Agonist | Selective | Bronchodilation, Lipolysis |
| Dopamine D1 Receptor | Agonist | High | Potential for renal vasodilation and other dopaminergic effects |
Table 2: Pharmacodynamic Effects of this compound Hydrochloride
| Effect | Organ System | Mechanism | Observed Outcome |
| Positive Inotropy | Cardiovascular | β1-Adrenergic Receptor Agonism | Increased myocardial contractility |
| Positive Chronotropy | Cardiovascular | β1-Adrenergic Receptor Agonism | Increased heart rate |
| Bronchodilation | Respiratory | β2-Adrenergic Receptor Agonism | Relaxation of bronchial smooth muscle |
| Lipolysis | Metabolic | β2-Adrenergic Receptor Agonism | Increased breakdown of fat |
Note: Quantitative data on the magnitude of these effects at specific doses of this compound hydrochloride are not detailed in the available literature.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a general method for determining the binding affinity of a test compound like this compound hydrochloride to β-adrenergic and dopamine D1 receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound hydrochloride for β-adrenergic and dopamine D1 receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor (e.g., CHO cells transfected with human β1-adrenergic receptor, rat striatal tissue for D1 receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors, [³H]-SCH23390 for D1 receptors).
-
This compound hydrochloride solutions of varying concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol for β-adrenergic receptors or haloperidol for D1 receptors).
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride (or buffer for total binding and non-specific binding control).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound hydrochloride by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound hydrochloride concentration. The IC50 value (the concentration of this compound hydrochloride that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Langendorff Heart Preparation for Assessing Inotropic and Chronotropic Effects
This protocol outlines a general method for evaluating the direct effects of this compound hydrochloride on heart rate and contractility in an isolated mammalian heart.
Objective: To quantify the positive inotropic and chronotropic effects of this compound hydrochloride.
Materials:
-
Isolated heart from a suitable animal model (e.g., guinea pig, rabbit).
-
Langendorff apparatus, including a perfusion reservoir, pump, oxygenator, and temperature control.
-
Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.
-
This compound hydrochloride solutions of varying concentrations.
-
Intraventricular balloon catheter connected to a pressure transducer.
-
Data acquisition system to record left ventricular pressure and heart rate.
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion with oxygenated and warmed (37°C) Krebs-Henseleit buffer.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of heart rate and contractile function is achieved.
-
Measurement of Inotropy and Chronotropy: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt_max) as indices of inotropy. Heart rate is measured from the ventricular pressure recordings or via ECG electrodes.
-
Drug Administration: Introduce this compound hydrochloride into the perfusion buffer at increasing concentrations in a cumulative or non-cumulative manner.
-
Data Recording: Continuously record heart rate, LVDP, and +dP/dt_max throughout the experiment.
-
Data Analysis: Analyze the changes in heart rate (chronotropic effect) and LVDP or +dP/dt_max (inotropic effect) from baseline at each concentration of this compound hydrochloride. Construct dose-response curves to determine the potency (EC50) and efficacy (maximum effect) of the compound.
Signaling Pathways
β-Adrenergic Receptor Signaling Pathway
This compound, as a β-adrenergic agonist, activates G-protein coupled receptors (GPCRs), primarily the β1 and β2 subtypes. This activation initiates a downstream signaling cascade mediated by adenylyl cyclase.
Caption: β-Adrenergic receptor signaling cascade initiated by this compound.
Dopamine D1 Receptor Signaling Pathway
This compound's high affinity for the dopamine D1 receptor suggests its involvement in the Gs/olf-coupled signaling pathway, which also leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Dopamine D1 receptor signaling cascade potentially activated by this compound.
Butopamine's Engagement with Adenylyl Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopamine, a synthetic sympathomimetic amine and an analogue of dobutamine, has been investigated for its potential as a positive inotropic agent in the context of heart failure. Its mechanism of action, like other beta-adrenergic agonists, is intrinsically linked to the stimulation of adenylyl cyclase, a key enzyme in cellular signaling. This technical guide provides an in-depth analysis of this compound's effect on adenylyl cyclase activity, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While specific quantitative data for this compound's direct activation of adenylyl cyclase is limited in publicly available literature, this guide synthesizes analogous data for dobutamine and outlines the established methodologies for such investigations.
Core Mechanism: The Beta-Adrenergic Signaling Cascade
This compound exerts its physiological effects by acting as an agonist at beta-adrenergic receptors, primarily the β1 subtype found in cardiac tissue.[1] The binding of this compound to these receptors initiates a well-characterized signal transduction pathway that culminates in the activation of adenylyl cyclase.
The sequence of events is as follows:
-
Receptor Binding: this compound binds to the β1-adrenergic receptor on the surface of cardiomyocytes.
-
G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α subunit (Gαs).
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit translocates along the inner leaflet of the plasma membrane and binds to adenylyl cyclase, activating the enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility (positive inotropy) and heart rate (positive chronotropy).
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to increased myocardial contractility.
Quantitative Data on Receptor Binding
| Compound | Receptor Subtype | Tissue Source | Radioligand | Kᴅ (μM) | Reference |
| Dobutamine | β₁ | Rat Heart | [³H]dihydroalprenolol | 2.5 | [2] |
| Dobutamine | β₁ | Turkey Erythrocyte | [³H]dihydroalprenolol | 2.6 | [2] |
| Dobutamine | β₂ | Frog Heart | [³H]dihydroalprenolol | 14.8 | [2] |
| Dobutamine | β₂ | Rat Lung | [³H]dihydroalprenolol | 25.4 | [2] |
Note: Kᴅ (dissociation constant) is a measure of binding affinity; a lower Kᴅ indicates higher affinity. The data suggests dobutamine has a higher affinity for β₁ over β₂ receptors.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of β-adrenergic agonists like this compound with their receptors and the subsequent activation of adenylyl cyclase.
Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol is adapted from standard methods for determining the binding affinity of a compound to its receptor.[3][4]
Objective: To determine the inhibition constant (Kᵢ) of this compound for β₁ and β₂-adrenergic receptors.
Materials:
-
Tissue homogenates or cell membranes expressing the target receptor (e.g., rat cardiac membranes for β₁, lung tissue for β₂).
-
Radioligand: A high-affinity β-adrenergic antagonist, such as [³H]dihydroalprenolol (DHA) or [¹²⁵I]iodocyanopindolol (ICYP).
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize the tissue source in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kᴅ), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive antagonist like propranolol).
-
Incubation: Incubate the tubes at a defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol outlines a method to directly measure the effect of this compound on adenylyl cyclase activity in a membrane preparation.
Objective: To determine the EC₅₀ and maximal activation (Eₘₐₓ) of this compound-stimulated adenylyl cyclase activity.
Materials:
-
Cardiac membrane preparation.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, pH 7.4).
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
GTP (required for G protein activation).
-
This compound at various concentrations.
-
[α-³²P]ATP as a tracer.
-
Stopping solution (e.g., a solution containing unlabeled ATP and [³H]cAMP for recovery determination).
-
Dowex and alumina columns for separating [³²P]cAMP from [α-³²P]ATP.
-
Scintillation counter.
Workflow Diagram:
Caption: Experimental workflow for measuring adenylyl cyclase activity.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the cardiac membrane preparation, assay buffer, ATP regenerating system, a phosphodiesterase inhibitor, and GTP.
-
Agonist Addition: Add varying concentrations of this compound to the reaction tubes. Include a basal control (no agonist) and a positive control (e.g., a saturating concentration of isoproterenol or forskolin).
-
Reaction Initiation: Start the enzymatic reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the mixture at 37°C for a short, defined period (e.g., 10-20 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a stopping solution and heating the tubes (e.g., boiling for 3 minutes) to denature the enzymes.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other phosphorylated compounds using sequential column chromatography over Dowex and alumina resins.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter. The amount of [³H]cAMP recovered can be used to correct for procedural losses.
-
Data Analysis: Calculate the rate of cAMP production (pmol/min/mg protein). Plot the adenylyl cyclase activity against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum enzyme activation).
Conclusion
This compound's mechanism of action is centered on its ability to act as a β₁-adrenergic agonist, thereby stimulating adenylyl cyclase and increasing intracellular cAMP levels in cardiac myocytes. This leads to its characteristic positive inotropic and chronotropic effects. While direct quantitative data for this compound's interaction with adenylyl cyclase is not extensively documented in readily accessible literature, the established protocols for radioligand binding and adenylyl cyclase activity assays provide a clear framework for such investigations. The data available for the closely related compound, dobutamine, suggests a selectivity for the β₁-adrenergic receptor subtype, which is consistent with the pharmacological profile of this compound. Further research providing specific EC₅₀ and Kᵢ values for this compound would be invaluable for a more complete understanding of its molecular pharmacology and for the development of more selective and effective inotropic agents.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Receptor Binding Affinity of Butopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of Butopamine, a notable beta-adrenergic agonist. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this document establishes a framework for understanding its likely receptor interactions through comparative analysis of structurally and functionally similar compounds, namely Dobutamine and Denopamine. This guide details the standard experimental protocols utilized in radioligand binding assays for adrenergic receptors and illustrates the associated signaling pathways and experimental workflows through detailed diagrams. The intended audience includes researchers, scientists, and professionals in drug development who are investigating the pharmacological profile of this compound and related compounds.
Introduction
This compound is a synthetic catecholamine and a beta-adrenergic agonist that has been studied for its potential therapeutic effects, particularly its inotropic and vasodilatory properties. Understanding the in vitro receptor binding affinity of a compound is a critical step in drug development, as it provides fundamental insights into its potency, selectivity, and mechanism of action at the molecular level. While extensive in vitro binding studies for many adrenergic agonists are available, specific quantitative data for this compound remains elusive in peer-reviewed publications.
This guide synthesizes the available information on related compounds and established methodologies to provide a robust technical overview. By examining the binding characteristics of Dobutamine and Denopamine, we can infer the likely binding profile of this compound and provide a solid foundation for future experimental work.
Comparative Receptor Binding Affinity Data
To provide a quantitative context for this compound's likely receptor affinity, the following tables summarize the binding data for the structurally similar beta-agonists, Dobutamine and Denopamine. These compounds, like this compound, are phenethylamine derivatives known to interact with adrenergic receptors.
Table 1: In Vitro Binding Affinity of Dobutamine for Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue Source | KD (μM) | Reference |
| β1 | (-) [3H]dihydroalprenolol (DHA) | Rat Heart | 2.5 | [1] |
| β1 | (-) [3H]dihydroalprenolol (DHA) | Turkey Erythrocyte | 2.6 | [1] |
| β2 | (-) [3H]dihydroalprenolol (DHA) | Frog Heart | 14.8 | [1] |
| β2 | (-) [3H]dihydroalprenolol (DHA) | Rat Lung | 25.4 | [1] |
| α1 | [3H]prazosin | Rat Heart | 0.09 | [1] |
| α1 | [3H]prazosin | Rabbit Uterus | 0.14 | [1] |
| α2 | [3H]dihydroergocryptine (DHE) | Human Platelet | 9.3 | [1] |
| α2 | [3H]yohimbine | Rabbit Uterus | 5.7 | [1] |
Table 2: In Vitro Binding Affinity of Denopamine and Other Beta-Agonists
| Compound | Receptor Subtype | Tissue Source | Ki (nM) | Reference |
| Denopamine | β1 | Rat Heart | 545 | |
| β2 | Rat Lung | 2205 | ||
| Dobutamine | β1 | Rat Heart | 645 | |
| β2 | Rat Lung | 735 | ||
| Isoproterenol | β1 | Rat Heart | 14.1 | |
| β2 | Rat Lung | 20.6 | ||
| Norepinephrine | β1 | Rat Heart | 227 | |
| β2 | Rat Lung | 744 |
Experimental Protocols
The following sections detail the standard methodologies for in vitro receptor binding assays, synthesized from studies on similar adrenergic agonists. These protocols provide a template for conducting experiments to determine the binding affinity of this compound.
Materials and Reagents
-
Cell Lines/Tissues: Tissues known to express high densities of specific adrenergic receptor subtypes (e.g., rat heart for β1, rat lung for β2) or recombinant cell lines (e.g., CHO, HEK293) stably transfected with the human adrenergic receptor of interest.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand. For beta-adrenergic receptors, [3H]dihydroalprenolol (DHA) or [3H]-CGP 12177 are commonly used.
-
Competitor Ligands: Non-labeled this compound and a panel of reference adrenergic agonists and antagonists.
-
Buffers:
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Wash Buffer: Cold binding buffer.
-
-
Scintillation Cocktail: For detection of radioactivity.
-
Protein Assay Reagents: (e.g., Bradford or BCA assay) for determining membrane protein concentration.
Membrane Preparation
-
Tissue Homogenization: Tissues are dissected, minced, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: The resulting supernatant is centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined.
-
Storage: Membranes are stored at -80°C until use.
Radioligand Binding Assay
-
Incubation: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radioligand.
-
A range of concentrations of the unlabeled competitor (this compound).
-
The membrane preparation.
-
Binding buffer to a final volume.
-
-
Defining Non-Specific Binding: A set of wells contains a high concentration of a non-labeled antagonist (e.g., propranolol for beta-receptors) to determine non-specific binding.
-
Equilibrium: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Incubation: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
Data Analysis
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Competition Curve Generation: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration.
-
Determination of IC50: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Calculation of Ki: The inhibition constant (Ki), which represents the affinity of this compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/KD)
where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a beta-adrenergic agonist like this compound.
Radioligand Binding Assay Workflow
This diagram outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.
Conclusion
References
The Utility of Butopamine in the Differentiation of β-Adrenoceptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to β-Adrenoceptor Subtypes and the Role of Selective Ligands
β-adrenoceptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including cardiac function, bronchodilation, and metabolism.[1][2] They are activated by the endogenous catecholamines, epinephrine and norepinephrine. The three main subtypes of β-adrenoceptors are β1, β2, and β3, each with distinct tissue distribution and downstream signaling pathways.[3]
-
β1-Adrenoceptors: Predominantly located in the heart, their stimulation leads to increased heart rate (chronotropy) and contractility (inotropy). They are also found in the kidneys, where they regulate renin release.[1]
-
β2-Adrenoceptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus, their activation causes relaxation, leading to bronchodilation and vasodilation.[2]
-
β3-Adrenoceptors: Mainly expressed in adipose tissue, where they are involved in lipolysis and thermogenesis. They are also present in the detrusor muscle of the bladder.
The development of subtype-selective ligands is of paramount importance in pharmacology and drug development. Selective agonists and antagonists allow for targeted therapeutic interventions with minimized off-target side effects. Compounds that can effectively differentiate between β-AR subtypes are invaluable tools for both basic research and clinical applications.
Butopamine, a synthetic catecholamine, is structurally similar to dobutamine, a clinically used β1-selective agonist.[4] A thorough characterization of this compound's binding affinity and functional potency at each β-AR subtype is necessary to establish its utility as a selective pharmacological tool.
Data Presentation: Quantifying this compound's Selectivity
A comprehensive understanding of a ligand's interaction with receptor subtypes requires quantitative data from both binding and functional assays. While specific data for this compound is not extensively available, this section outlines the necessary parameters and presents data for the related compound, dobutamine, for illustrative purposes.
Binding Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of a compound for a receptor. The inhibitor constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (KD) of Dobutamine for β-Adrenoceptor Subtypes
| Compound | Receptor Subtype | Tissue Source | Radioligand | KD (μM) | Reference |
| Dobutamine | β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 | [5] |
| Dobutamine | β2 | Rat Lung | [3H]dihydroalprenolol | 25.4 | [5] |
Functional Potency (EC50)
Functional assays, such as adenylyl cyclase activation assays, measure the biological response to a ligand. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.
Table 2: Functional Potency (EC50) of β-Adrenoceptor Agonists
| Compound | Receptor Subtype | Assay | EC50 (nM) | Reference |
| Isoprenaline | β1 | [3H]-cAMP accumulation | - | [6] |
| Isoprenaline | β2 | [3H]-cAMP accumulation | - | [6] |
| Isoprenaline | β3 | [3H]-cAMP accumulation | - | [6] |
| Denopamine | β1 | Adenylyl Cyclase Stimulation | - | [7] |
| Zinterol | β2 | Adenylyl Cyclase Stimulation | - | [7] |
Note: Specific EC50 values for this compound are not available in the cited literature. This table illustrates the type of data obtained from functional assays for other known β-agonists.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. The following sections provide step-by-step methodologies for key experiments used to characterize the selectivity of ligands like this compound for β-adrenoceptor subtypes.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for β1, β2, and β3 adrenoceptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Objective: To determine the binding affinity (Ki) of this compound for each β-adrenoceptor subtype.
Materials:
-
Cell lines stably expressing human β1, β2, or β3 adrenoceptors.
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).
-
Non-selective antagonist for non-specific binding determination (e.g., propranolol).
-
This compound stock solution.
-
96-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the desired β-adrenoceptor subtype to a high density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane suspension.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of increasing concentrations of this compound (e.g., 10^-10 to 10^-4 M).
-
For total binding wells, add 50 µL of buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This protocol describes a method to determine the functional potency (EC50) of this compound in stimulating adenylyl cyclase activity via β-adrenoceptor activation.
Objective: To determine the EC50 of this compound for activating adenylyl cyclase through each β-adrenoceptor subtype.
Materials:
-
Cell lines stably expressing human β1, β2, or β3 adrenoceptors.
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture and Seeding:
-
Culture cells expressing the desired β-adrenoceptor subtype.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Functional Assay:
-
Wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing increasing concentrations of this compound (e.g., 10^-12 to 10^-5 M) to the wells in triplicate.
-
Include wells with buffer only (basal), and wells with a high concentration of forskolin (maximal stimulation).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Normalize the data to the maximal response induced by forskolin.
-
Determine the EC50 value from the curve using non-linear regression analysis.
-
Visualization of Pathways and Workflows
Visual representations of signaling pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
β-Adrenoceptor Signaling Pathway
The canonical signaling pathway for β1 and β2 adrenoceptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
Caption: β-Adrenergic Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.
Caption: Radioligand Binding Assay Workflow.
Adenylyl Cyclase Functional Assay Workflow
This diagram illustrates the workflow for a functional assay measuring cAMP production in response to agonist stimulation.
Caption: Adenylyl Cyclase Functional Assay Workflow.
Conclusion
This compound holds potential as a pharmacological tool for the differentiation of β-adrenoceptor subtypes. However, a comprehensive characterization of its binding affinity and functional potency across β1, β2, and β3 receptors is essential to ascertain its selectivity profile. This technical guide provides the necessary framework for such an investigation, offering detailed experimental protocols and visual aids to facilitate this research. The presented data for the related compound, dobutamine, serves as a valuable reference point. By following the methodologies outlined herein, researchers can generate the quantitative data needed to fully elucidate the utility of this compound in the field of adrenergic pharmacology.
References
- 1. youtube.com [youtube.com]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Characterization of the beta adrenoceptor subtype(s) mediating the positive inotropic effects of epinine, dopamine, dobutamine, denopamine and xamoterol in isolated human right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Butopamine Derivatives: A Field in Need of Exploration
For researchers, scientists, and drug development professionals, the landscape of early-stage research on Butopamine derivatives appears to be largely uncharted territory. Despite the initial clinical interest in this compound as a potential treatment for heart failure, a comprehensive body of public-domain research detailing the synthesis, pharmacological activity, and mechanistic pathways of its derivatives remains elusive.
This compound, a sympathomimetic agent and β-adrenergic receptor agonist, was developed as an analog of dobutamine.[1] It was investigated for its positive inotropic and chronotropic effects on the heart, characteristics that are of significant interest in the management of cardiac decompensation.[1] However, this compound itself was never brought to market.[1]
A thorough review of scientific literature and public databases reveals a significant gap in the exploration of this compound derivatives. While extensive research exists on the structure-activity relationships (SAR) of other cardiac stimulants and β-adrenergic agonists, this information cannot be directly extrapolated to hypothetical this compound derivatives. The specific molecular modifications of the this compound scaffold would likely result in unique pharmacological profiles, including altered receptor affinity, selectivity, and functional activity.
Without dedicated studies, it is not possible to provide the quantitative data, such as binding affinities (Ki) or potency (EC50) values, that are crucial for comparing the efficacy and selectivity of different compounds. Similarly, detailed experimental protocols for the synthesis and evaluation of this compound derivatives are not available in the public domain.
The General Landscape of β-Adrenergic Agonist Research
While specific data on this compound derivatives is lacking, the broader field of β-adrenergic agonist research offers a foundational understanding of the potential signaling pathways and experimental approaches that would be relevant.
Beta-adrenergic receptors, primarily the β1 and β2 subtypes in the heart, are G-protein coupled receptors (GPCRs).[2] Agonist binding to these receptors typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response, such as increased heart rate and contractility.[2][3]
The general workflow for investigating novel β-adrenergic agonists would likely involve the following stages, which can be conceptualized in the diagram below.
A critical aspect of such research is the determination of the structure-activity relationship (SAR), which systematically explores how chemical modifications to a lead compound affect its biological activity.
Conclusion
The development of this compound derivatives represents a potential, yet unexplored, avenue for the discovery of novel cardiac stimulants. However, the current body of publicly available scientific literature does not provide the necessary data to construct an in-depth technical guide on this specific topic. Researchers and drug development professionals interested in this area will likely need to initiate foundational research, including the synthesis of novel derivatives and comprehensive in vitro and in vivo pharmacological profiling. Future investigations in this area would be essential to unlock the potential therapeutic applications of this class of compounds.
References
Methodological & Application
Application Notes and Protocols for Butopamine in Isolated Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopamine is a synthetic sympathomimetic amine chemically related to Dobutamine. It is recognized for its positive inotropic effects on the myocardium. These application notes provide a comprehensive protocol for utilizing this compound in an ex vivo isolated heart perfusion system, commonly known as the Langendorff apparatus. This technique allows for the study of direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences. The provided protocols and data are essential for researchers investigating cardiac physiology, pathophysiology, and the development of novel cardiotonic agents.
While specific preclinical data on this compound in isolated heart preparations is limited, its structural and functional similarity to Dobutamine allows for the adaptation of established protocols. The following information is based on published studies using Dobutamine in isolated rat hearts and clinical studies of this compound, providing a robust starting point for experimental design.
Mechanism of Action
This compound, similar to Dobutamine, is a beta-1 (β1) adrenergic receptor agonist.[1][2] Stimulation of these receptors in cardiomyocytes initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in calcium handling and myofilament interaction, ultimately resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated perfused heart model. The data is extrapolated from studies on Dobutamine in isolated rat hearts and clinical trials of this compound. Researchers should perform their own dose-response studies to determine the optimal concentrations for their specific experimental conditions.
Table 1: Expected Inotropic and Chronotropic Effects of this compound in Isolated Perfused Rat Heart
| Concentration (M) | Expected Change in Left Ventricular Developed Pressure (LVDP) | Expected Change in Heart Rate (HR) |
| 10⁻⁸ | Threshold effects, slight increase in LVDP and HR | Minimal increase |
| 10⁻⁷ | Moderate increase in LVDP and HR | Noticeable increase |
| 10⁻⁶ | Near-maximal increase in LVDP and HR | Significant increase |
| 10⁻⁵ | Maximal or supra-maximal effects, potential for arrhythmias | Pronounced increase, risk of tachycardia |
Table 2: Hemodynamic Parameters Influenced by this compound (Derived from Clinical and Preclinical Data)
| Parameter | Expected Effect of this compound | Reference Compound (Dobutamine) Effect |
| Cardiac Index | Increase[1] | Increase |
| Stroke Volume Index | Increase[1] | Increase |
| Heart Rate | Increase[1] | Increase |
| Systemic Vascular Resistance | Decrease[1] | Decrease |
| Myocardial Contractility (+dP/dt) | Increase[1] | Increase |
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion
This protocol describes the standard procedure for isolating and perfusing a rodent heart for pharmacological studies.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal)
-
Perfusion Buffer: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂ to a pH of 7.4, and maintained at 37°C.
-
Langendorff Apparatus: Including a water-jacketed perfusion column, aortic cannula, and physiological recording equipment.
-
This compound Stock Solution: Prepare a 1 mM stock solution in deionized water.
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital. Once deeply anesthetized (confirmed by lack of pedal reflex), administer heparin.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
-
Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Ensure the cannula tip is positioned just above the aortic valve. Secure the aorta to the cannula with a suture.
-
Perfusion: Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) or constant flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure (LVDP).
-
Data Acquisition: Record baseline cardiac parameters, including heart rate (HR), LVDP, and the maximum rate of pressure development (+dP/dt).
-
This compound Administration: Introduce this compound into the perfusion buffer at the desired concentrations. This can be done by adding aliquots of the stock solution to the main buffer reservoir or by using a syringe pump for continuous infusion.
-
Dose-Response Protocol: Start with the lowest concentration of this compound and incrementally increase the concentration after the cardiac parameters have stabilized at each dose.
-
Washout: After the final concentration, perfuse the heart with this compound-free buffer to observe the reversal of its effects.
-
Data Analysis: Analyze the recorded data to determine the inotropic and chronotropic responses to this compound.
Protocol 2: Preparation of this compound Solutions
-
Stock Solution (1 mM): Weigh the appropriate amount of this compound hydrochloride and dissolve it in deionized water to create a 1 mM stock solution.
-
Working Solutions: Prepare serial dilutions from the stock solution using the Krebs-Henseleit buffer to achieve the final desired concentrations for the experiment (e.g., 10⁻⁸ M to 10⁻⁵ M). Prepare fresh solutions on the day of the experiment.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for this compound in isolated heart perfusion.
References
Application Notes and Protocols for Butopamine Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopamine is a synthetic sympathomimetic amine and a potent β-adrenergic receptor agonist. It is an analog of dobutamine and is utilized in research to investigate the signaling pathways and physiological effects mediated by β-adrenergic receptors in various cell types. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture applications, ensuring reliable and reproducible experimental outcomes.
Chemical Properties of this compound Hydrochloride
A clear understanding of the chemical properties of this compound hydrochloride is essential for the accurate preparation of solutions.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₃NO₃·HCl | N/A |
| Molar Mass | 337.84 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 176-176.5°C (decomposes) | [1] |
Preparation of this compound Stock Solutions
To ensure accuracy and minimize the potential for contamination, it is recommended to prepare a concentrated stock solution of this compound hydrochloride that can be further diluted to the desired working concentration in cell culture media.
Required Materials
-
This compound hydrochloride powder
-
Sterile, deionized, or distilled water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
Solubility of this compound Hydrochloride
The choice of solvent for the stock solution depends on the experimental requirements and the desired concentration.
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |
| DMSO | Soluble | A common solvent for preparing highly concentrated stock solutions of organic compounds for cell culture. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
Protocol for Preparing a 10 mM this compound Stock Solution in Sterile Water
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.
-
Calculate the required mass of this compound hydrochloride:
-
Mass (g) = Molarity (mol/L) x Molar Mass ( g/mol ) x Volume (L)
-
For 10 mL of a 10 mM solution:
-
Mass = 0.010 mol/L x 337.84 g/mol x 0.010 L = 0.033784 g (or 33.78 mg)
-
-
Weigh the this compound hydrochloride:
-
Under a laminar flow hood, carefully weigh out 33.78 mg of this compound hydrochloride powder using an analytical balance.
-
-
Dissolve the powder:
-
Transfer the weighed powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be stored at 4°C.
-
Experimental Protocols: Use of this compound in Cell Culture
Determining the Optimal Working Concentration
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the most effective concentration.
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will allow for optimal growth during the experiment.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you can perform serial dilutions.
-
-
Treatment of Cells:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analyze the cells for the desired endpoint, such as cell viability (e.g., using an MTT or WST-1 assay), gene expression, or protein activation.
-
General Workflow for a Cell-Based Assay with this compound
Caption: General workflow for a cell-based assay using this compound.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: this compound activates the β-adrenergic receptor signaling pathway.
Pathway Description:
-
Receptor Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs) of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA then phosphorylates various downstream target proteins, leading to a cascade of cellular responses, which can include changes in gene expression, metabolism, and cell proliferation or differentiation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution | - Concentration is too high for the solvent.- Improper storage (e.g., repeated freeze-thaw cycles). | - Prepare a new stock solution at a lower concentration.- Ensure proper aliquoting and storage to avoid freeze-thaw cycles. |
| No observable effect on cells | - this compound concentration is too low.- Inactive this compound due to improper storage or degradation.- Cell line is not responsive to β-adrenergic stimulation. | - Perform a dose-response experiment to determine the optimal concentration.- Prepare a fresh stock solution.- Verify the expression of β-adrenergic receptors in your cell line. |
| High cell toxicity | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a dose-response experiment to find a non-toxic, effective concentration.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound solutions in cell culture. By following these protocols, researchers can ensure the consistency and reliability of their experiments when investigating the effects of β-adrenergic receptor stimulation. Adherence to proper sterile techniques and careful optimization of experimental conditions are paramount for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Butopamine Administration in Animal Models of Heart Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Butopamine is a synthetic sympathomimetic amine chemically similar to dobutamine, known for its positive inotropic effects on the heart.[1] Unlike dobutamine, it is not a catecholamine.[1] It primarily functions as a beta-1 adrenergic receptor agonist, leading to increased cardiac contractility and heart rate. These characteristics make it a compound of interest for studying potential therapeutic interventions in heart failure. Preclinical studies in dog models have demonstrated its inotropic effects when administered intravenously and orally.[1] This document provides detailed application notes and protocols for the use of this compound in established animal models of heart failure, summarizing key data and outlining experimental workflows. Due to the limited specific literature on this compound in rodent heart failure models, some protocols and mechanistic details are extrapolated from studies on the closely related compound, dobutamine, and from human studies of this compound.
Experimental Protocols
Protocol 1: Induction of Heart Failure Animal Models
The development of a robust and reproducible heart failure model is the foundational step for evaluating the effects of this compound. The two most common surgical methods in rodents are Myocardial Infarction (MI) via coronary artery ligation and pressure overload-induced heart failure via aortic constriction.[2][3]
A. Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation (Rat/Mouse Model)
This model mimics ischemic heart disease, a common cause of heart failure.[2][3]
-
Anesthesia and Preparation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse) using an appropriate anesthetic regimen, such as isoflurane (2% for induction, 1-1.5% for maintenance) or a combination of medetomidine, midazolam, and butorphanol.[4][5]
-
Place the animal in a supine position on a heating pad to maintain body temperature.[4]
-
Shave the fur from the chest and disinfect the surgical area.[4]
-
Perform endotracheal intubation and connect the animal to a ventilator.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully retract the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Permanently ligate the LAD artery with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the anterior wall of the left ventricle.
-
Close the chest in layers and aspirate air from the thoracic cavity to prevent pneumothorax.
-
-
Post-Operative Care:
B. Pressure-Overload Heart Failure via Transverse Aortic Constriction (TAC) (Mouse Model)
This model simulates conditions like hypertension and aortic stenosis.[3]
-
Anesthesia and Preparation:
-
Follow the same anesthesia and preparation steps as for the MI model. A minimally invasive TAC (miTAC) method can be used, which does not require tracheal intubation.[4]
-
-
Surgical Procedure:
-
Make a small incision at the suprasternal notch to expose the aortic arch.
-
Carefully isolate the aorta between the innominate and left common carotid arteries.
-
Pass a suture (e.g., 7-0 silk) underneath the aorta.
-
Place a blunted needle of a specific gauge (e.g., 27-gauge for mice) alongside the aorta.
-
Tie the suture snugly around both the aorta and the needle.
-
Promptly remove the needle to create a defined constriction.
-
Close the incision.
-
-
Model Confirmation:
-
The development of heart failure can be confirmed using transthoracic echocardiography to assess cardiac function and hypertrophy over several weeks.[4]
-
Protocol 2: this compound Administration and Monitoring
This protocol is based on a dose-response study design described for this compound in human heart failure patients and adapted for animal models.[1]
-
Animal Preparation:
-
Anesthetize the heart failure model animal.
-
For intravenous (IV) infusion, catheterize a suitable blood vessel, such as the jugular vein or femoral vein.
-
For hemodynamic monitoring, catheterize the carotid artery to measure blood pressure and the left ventricle to measure ventricular pressures and dP/dt.
-
-
This compound Administration (Dose-Response Protocol):
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% dextrose).
-
Administer this compound via continuous IV infusion using a syringe pump.
-
Begin with a low dose and escalate in a stepwise manner. Based on human studies, a suggested range for exploration in animal models is 0.02 to 0.2 mcg/kg/min.[1]
-
Allow for a stabilization period (e.g., 10-15 minutes) at each dose level before recording measurements.
-
-
Hemodynamic and Cardiac Function Monitoring:
-
Continuously record parameters such as heart rate (HR), systemic blood pressure, and left ventricular pressure.
-
At each dose, perform echocardiography to measure left ventricular ejection fraction (LVEF), fractional shortening (LVFS), end-systolic dimension (LVESD), and end-diastolic dimension (LVEDD).[7]
-
Calculate key indices such as cardiac index, stroke volume index, and systemic vascular resistance.[1]
-
Data Presentation
Quantitative data should be collected and organized to assess the dose-dependent effects of this compound on cardiac function.
Table 1: Expected Hemodynamic and Cardiac Responses to this compound Infusion Based on preclinical and clinical studies of this compound and Dobutamine.[1][6]
| Parameter | Abbreviation | Expected Response |
| Heart Rate | HR | Increase[1] |
| Cardiac Index | CI | Increase[1] |
| Stroke Volume Index | SVI | Increase[1] |
| Left Ventricular Ejection Fraction | LVEF | Increase[7] |
| Left Ventricular Fractional Shortening | LVFS | Increase[7] |
| Left Ventricular End-Systolic Dimension | LVESD | Decrease[7] |
| Systemic Systolic Blood Pressure | SBP | Increase[1] |
| Systemic Vascular Resistance | SVR | Decrease[1] |
| Left Ventricular Max dP/dt | +dP/dt | Increase[6] |
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound, similar to dobutamine, exerts its inotropic effect primarily through the activation of beta-1 adrenergic receptors in cardiac myocytes. This initiates a G-protein coupled signaling cascade that increases intracellular calcium and enhances contractility.[8][9]
Caption: this compound's primary signaling cascade in cardiomyocytes.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in an animal model of heart failure.
Caption: A generalized experimental workflow for heart failure studies.
References
- 1. Hemodynamic effects of intravenous this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dobutamine effects on systole and diastole in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application of Butopamine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Butopamine is a synthetic catecholamine and a selective β1-adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine. Upon activation, the β1-adrenergic receptor couples to a stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling pathway is a critical regulator of cardiac function, making the β1-adrenergic receptor a key target in cardiovascular drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel ligands for this receptor. This compound serves as a valuable tool compound in these assays, acting as a reference agonist to validate assay performance and to rank the potency and efficacy of test compounds.
Principle of the Assay
The primary application of this compound in HTS is in cell-based assays designed to measure the modulation of intracellular cAMP levels. In these assays, a cell line recombinantly expressing the human β1-adrenergic receptor is treated with test compounds. Agonists will mimic the action of this compound, leading to an increase in cAMP. Antagonists will block the cAMP production induced by a reference agonist like this compound. The change in cAMP concentration is detected using various methods, such as competitive immunoassays utilizing fluorescence resonance energy transfer (FRET), enzyme fragment complementation (EFC), or bioluminescence.
Utility in High-Throughput Screening
-
Reference Agonist: this compound can be used as a positive control to establish a robust assay window and to calculate Z'-factor, a statistical measure of assay quality.
-
Pharmacological Validation: It is used to confirm the expected pharmacology of the cell line and assay system by generating concentration-response curves and determining its potency (EC50).
-
Competitive Assays: In screening for antagonists, this compound is used at a fixed concentration (typically EC80) to stimulate cAMP production, against which the inhibitory activity of test compounds is measured.
-
Mechanism of Action Studies: For hit compounds identified in a primary screen, this compound can be used in competition assays to determine if they act at the same orthosteric binding site.
Quantitative Data Summary
The following tables represent typical data that would be generated for this compound in a cAMP HTS assay. These values are illustrative and may vary depending on the specific cell line, assay technology, and experimental conditions.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Description |
| EC50 | 50 nM | The concentration of this compound that elicits 50% of its maximal response. |
| Emax | 100% | The maximum efficacy of this compound, normalized to a reference full agonist. |
| Hill Slope | 1.0 | The steepness of the concentration-response curve. |
Table 2: Assay Performance Parameters with this compound as Reference Agonist
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of the statistical effect size, indicating a high-quality assay. |
| Signal-to-Background | > 10 | The ratio of the signal from the maximally stimulated wells (with this compound) to the basal signal. |
| CV (%) of Controls | < 10% | The coefficient of variation for the positive (this compound) and negative (vehicle) controls. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for an HTS campaign.
Caption: this compound signaling through the β1-adrenergic receptor.
Caption: High-throughput screening workflow for a cAMP assay.
Experimental Protocols
Protocol 1: Agonist Mode Screening using a FRET-based cAMP Assay
This protocol is designed to identify agonists of the β1-adrenergic receptor from a compound library.
Materials:
-
HEK293 cells stably expressing the human β1-adrenergic receptor.
-
Assay medium: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
This compound (positive control).
-
Test compounds dissolved in DMSO.
-
FRET-based cAMP detection kit (e.g., LANCE Ultra cAMP from PerkinElmer).
-
White, solid-bottom 384-well assay plates.
-
Plate reader capable of time-resolved FRET measurements.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in culture medium to a density of 0.5 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a concentration series of this compound in assay medium containing PDE inhibitor for the positive control curve (e.g., 10 µM to 10 pM).
-
Prepare test compounds at the desired screening concentration (e.g., 10 µM) in assay medium with PDE inhibitor.
-
Prepare a vehicle control (e.g., 0.1% DMSO) in assay medium with PDE inhibitor.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plates.
-
Add 10 µL of assay medium containing the PDE inhibitor to all wells.
-
Add 5 µL of the prepared compound solutions, this compound solutions, or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the FRET detection reagents according to the manufacturer's instructions.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., 665 nm emission / 615 nm emission).
-
Normalize the data to the vehicle control (0% activation) and the maximal this compound response (100% activation).
-
Identify hits based on a predefined activity threshold (e.g., >50% activation).
-
For this compound, plot the concentration-response curve and determine the EC50 value using a four-parameter logistic fit.
-
Protocol 2: Antagonist Mode Screening
This protocol is to identify compounds that inhibit the activation of the β1-adrenergic receptor by this compound.
Procedure:
-
Cell Plating and Compound Preparation: Follow steps 1 and 2 from Protocol 1. Prepare test compounds at the desired screening concentration.
-
Assay Execution:
-
Remove the culture medium and add 10 µL of assay medium with PDE inhibitor.
-
Add 5 µL of the test compound solutions or vehicle to the wells.
-
Incubate at room temperature for 15 minutes (pre-incubation with potential antagonists).
-
Add 5 µL of this compound at a concentration corresponding to its EC80 (pre-determined, e.g., 150 nM) to all wells except the negative control wells (which receive vehicle).
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection, Data Acquisition, and Analysis:
-
Follow steps 4-6 from Protocol 1.
-
Normalize the data to the vehicle control (0% inhibition) and the this compound-stimulated control (100% activity).
-
Identify hits as compounds that cause a significant reduction in the this compound-induced signal (e.g., >50% inhibition).
-
Method for assessing Butopamine's effect on cAMP levels
Application Note and Protocol
Topic: Method for Assessing Butopamine's Effect on cAMP Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic catecholamine and a beta-adrenergic agonist. It is primarily recognized for its positive inotropic effects on the heart. Like other beta-agonists, this compound exerts its cellular effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a signaling cascade that leads to the production of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] The modulation of intracellular cAMP levels is a critical indicator of the pharmacological activity of beta-adrenergic agonists. Therefore, accurately quantifying this compound-induced cAMP accumulation is essential for characterizing its potency, efficacy, and mechanism of action.
This document provides a detailed protocol for assessing the effect of this compound on intracellular cAMP levels in a cell-based assay format. It includes the underlying signaling pathway, a step-by-step experimental workflow, and guidelines for data presentation and analysis.
This compound Signaling Pathway
This compound functions as an agonist at beta-adrenergic receptors. The binding of this compound to these receptors, predominantly of the β1 and β2 subtypes, activates the associated stimulatory G-protein (Gs).[1][2] The activated Gs alpha subunit dissociates and stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1][3] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which proceeds to phosphorylate various downstream targets, leading to the ultimate physiological response.[1][2]
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a competitive immunoassay for the quantitative determination of cAMP levels in cultured cells treated with this compound. The principle is based on the competition between unlabeled cAMP in the sample and a fixed quantity of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
3.1. Materials and Reagents
-
Cell line expressing beta-adrenergic receptors (e.g., CHO-K1, HEK293)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound hydrochloride
-
Isoproterenol (Positive Control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Cell Lysis Buffer
-
cAMP Assay Kit (e.g., ELISA, HTRF, or luminescence-based kits)
-
96-well cell culture plates (white, opaque for luminescence)
-
Multichannel pipette
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
3.2. Cell Preparation and Seeding
-
Culture cells in appropriate medium supplemented with 10% FBS until they reach 80-90% confluency.
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
3.3. Compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a serial dilution of this compound to generate a range of concentrations for the dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare solutions for controls:
-
Vehicle Control: Medium with the same concentration of solvent used for this compound.
-
Positive Control: A known beta-agonist like Isoproterenol at a concentration that elicits a maximal response (e.g., 10 µM).
-
-
Aspirate the culture medium from the 96-well plate.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 10-15 minutes to inhibit cAMP degradation.
-
Add 50 µL of the serially diluted this compound, vehicle control, or positive control to the respective wells.
-
Incubate the plate for the desired time (e.g., 15-30 minutes) at 37°C.[4]
3.4. Cell Lysis and cAMP Detection
-
Follow the specific instructions provided by your chosen cAMP assay kit manufacturer. A general workflow is as follows:
-
Aspirate the treatment solution.
-
Add the recommended volume of Cell Lysis Buffer (e.g., 100 µL) to each well.
-
Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Transfer the lysate to the detection plate or perform the detection reaction directly in the lysis plate, according to the kit protocol.
-
Add the detection reagents (e.g., labeled cAMP and antibody).
-
Incubate for the recommended time (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on a suitable plate reader. The signal generated is typically inversely proportional to the amount of cAMP in the sample.
Experimental Workflow Diagram
Data Presentation and Analysis
The raw data from the plate reader should be processed according to the assay kit's instructions. This typically involves converting the raw signal (e.g., luminescence units) into cAMP concentrations using a standard curve.
5.1. Dose-Response Curve
Plot the calculated cAMP concentration (y-axis) against the logarithm of the this compound concentration (x-axis). Use a non-linear regression analysis (e.g., four-parameter logistic fit) to generate a dose-response curve. From this curve, key pharmacological parameters such as EC₅₀ (the concentration of agonist that gives half-maximal response) and Eₘₐₓ (the maximum response) can be determined.
5.2. Data Table
Quantitative data should be summarized in a clear, structured table. This allows for easy comparison between different conditions and replicates.
| This compound Conc. [M] | Log [this compound] | Raw Signal (RLU) | cAMP Conc. [nM] (Mean ± SD) | % of Max Response |
| 0 (Vehicle) | N/A | 550,000 | 0.5 ± 0.1 | 0% |
| 1.00E-10 | -10 | 525,000 | 1.2 ± 0.2 | 5% |
| 1.00E-09 | -9 | 450,000 | 4.5 ± 0.5 | 29% |
| 1.00E-08 | -8 | 250,000 | 12.0 ± 1.1 | 79% |
| 1.00E-07 | -7 | 110,000 | 15.5 ± 1.4 | 100% |
| 1.00E-06 | -6 | 105,000 | 15.8 ± 1.5 | 102% |
| 1.00E-05 | -5 | 104,000 | 15.9 ± 1.6 | 103% |
| 10µM Isoproterenol | N/A | 100,000 | 16.5 ± 1.3 | 107% |
| Calculated EC₅₀ | ~5.2 nM |
Note: The data shown in this table is for illustrative purposes only and does not represent actual experimental results.
References
Application Notes and Protocols for Butopamine in In Vivo Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Butopamine dosage and experimental protocols for in vivo cardiovascular research in various animal models. This compound, a synthetic catecholamine, is a selective β1-adrenergic receptor agonist known for its positive inotropic effects on the heart. It is a component of the racemic mixture Dobutamine and is widely used in preclinical studies to assess cardiac function and dysfunction.
Data Presentation: this compound (Dobutamine) Dosage Summary
The following table summarizes typical dosages of Dobutamine (of which this compound is a key component) used in in vivo cardiovascular studies across different animal models. It is crucial to note that the optimal dose can vary based on the specific research question, the animal strain, and the experimental conditions.
| Animal Model | Route of Administration | Dosage Range | Key Cardiovascular Effects |
| Mouse | Intraperitoneal (i.p.) | 0.15 - 20 mg/kg (bolus) | Increased left ventricular function, heart rate acceleration |
| Intravenous (i.v.) Infusion | 0.5 - 2 µg/g/min | Increased shortening fraction | |
| Rat | Intravenous (i.v.) Infusion | 5 - 20 µg/kg/min | Increased heart rate and ejection fraction, decreased left ventricular dimensions |
| Dog | Intravenous (i.v.) Infusion | 2 - 50 µg/kg/min | Increased cardiac output, stroke volume, and heart rate; decreased systemic vascular resistance[1] |
| Sheep | Intravenous (i.v.) Infusion | 2 - 20 µg/kg/min | Dose-dependent increase in cardiac index and systemic oxygen delivery[2][3] |
Signaling Pathway of this compound (β1-Adrenergic Receptor Agonist)
This compound exerts its cardiovascular effects primarily through the activation of β1-adrenergic receptors in cardiomyocytes. The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to increased cardiac contractility and heart rate.
Experimental Protocols
The following are detailed protocols for in vivo cardiovascular studies using this compound (Dobutamine) in various animal models.
Mouse: Dobutamine Stress Echocardiography Protocol
This protocol is adapted for assessing cardiac function under pharmacological stress.
1. Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Secure the limbs with tape for electrocardiogram (ECG) monitoring.
-
Depilate the chest area to ensure good ultrasound probe contact.
2. Baseline Echocardiography:
-
Apply pre-warmed ultrasound gel to the chest.
-
Using a high-frequency ultrasound system, acquire baseline two-dimensional (2D) and M-mode images of the left ventricle in both parasternal long-axis and short-axis views.
-
Record baseline heart rate and other relevant cardiac parameters.
3. Dobutamine Administration:
-
Prepare a fresh working solution of dobutamine hydrochloride in sterile saline.
-
Administer Dobutamine via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg.[4]
4. Stress Echocardiography:
-
Immediately after injection, begin continuous image acquisition.
-
Record 2D and M-mode images at regular intervals (e.g., every minute) for a defined period (e.g., 15 minutes) to capture the peak cardiac response.
-
Continuously monitor ECG and body temperature throughout the procedure.
5. Data Analysis:
-
Analyze the acquired images to measure parameters such as left ventricular internal dimensions (LVID), ejection fraction (EF), fractional shortening (FS), and heart rate at baseline and at peak stress.
Rat: Dobutamine Infusion Protocol for Hemodynamic Assessment
This protocol details the intravenous infusion of Dobutamine for continuous cardiovascular monitoring.
1. Surgical Preparation:
-
Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine).
-
Place the rat on a heating pad to maintain body temperature.
-
Surgically expose and catheterize a femoral or jugular vein for drug infusion and a carotid or femoral artery for blood pressure monitoring.
-
For detailed hemodynamic analysis, a pressure-volume catheter can be inserted into the left ventricle.
2. Hemodynamic Monitoring:
-
Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
If a pressure-volume catheter is used, connect it to the appropriate data acquisition system.
-
Allow the animal to stabilize after surgery and record baseline hemodynamic parameters.
3. Dobutamine Infusion:
-
Prepare a sterile infusion solution of dobutamine hydrochloride.
-
Using a syringe pump, initiate a continuous intravenous infusion of Dobutamine at a low dose (e.g., 5 µg/kg/min).
-
Increase the infusion rate in a stepwise manner (e.g., to 10 and 20 µg/kg/min) at regular intervals (e.g., every 5-10 minutes) to generate a dose-response curve.[5][6]
4. Data Acquisition and Analysis:
-
Continuously record all hemodynamic parameters throughout the baseline, infusion, and recovery periods.
-
Analyze the data to determine the dose-dependent effects of Dobutamine on heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure (LVSP), and indices of contractility (e.g., +dP/dtmax) and relaxation (e.g., -dP/dtmin).
Dog: Dobutamine Infusion Protocol in Anesthetized and Conscious Models
This protocol can be adapted for both anesthetized and conscious instrumented dogs.
1. Animal Preparation (Anesthetized Model):
-
Induce and maintain anesthesia using appropriate agents (e.g., isoflurane).
-
Intubate the dog and provide mechanical ventilation.
-
Surgically place catheters in a peripheral vein for drug infusion and a peripheral artery for blood pressure measurement.
-
For more comprehensive monitoring, a Swan-Ganz catheter can be placed for cardiac output measurement via thermodilution.
2. Animal Preparation (Conscious Model):
-
In a preliminary sterile surgery, implant telemetry devices for chronic monitoring of blood pressure and ECG.
-
Alternatively, surgically implant chronic indwelling catheters in a vein and artery.
-
Allow the dog to fully recover from surgery before the experiment.
3. Experimental Procedure:
-
Acclimate the conscious dog to the experimental setting.
-
Record baseline cardiovascular parameters (heart rate, blood pressure, ECG, cardiac output).
-
Begin a continuous intravenous infusion of Dobutamine at a starting dose of 2-5 µg/kg/min.
-
Increase the infusion rate in a graded manner (e.g., up to 12 µg/kg/min or higher) at set intervals.[7]
-
Continuously monitor all cardiovascular parameters.
4. Data Analysis:
-
Analyze the collected data to assess the dose-dependent effects of Dobutamine on heart rate, mean arterial pressure, cardiac output, stroke volume, and systemic vascular resistance.
Sheep: Dobutamine Infusion Protocol in a Conscious Model
This protocol is designed for studies in chronically instrumented, conscious sheep.
1. Surgical Preparation:
-
In a prior sterile surgical procedure, instrument the sheep with catheters in the femoral artery and vein for blood pressure monitoring and drug infusion, respectively.
-
For detailed cardiopulmonary hemodynamics, a Swan-Ganz catheter can be placed in the pulmonary artery.
-
Allow the animal to recover fully from surgery.
2. Experimental Procedure:
-
Place the conscious sheep in a metabolic cage and allow for acclimatization.
-
Record stable baseline measurements of heart rate, mean arterial pressure, cardiac output, and other relevant parameters.
-
Initiate a continuous intravenous infusion of Dobutamine at a rate of 2 µg/kg/min.
-
Increase the infusion rate in a stepwise manner, for example, to 5 and 10 µg/kg/min, at 30-minute intervals.[2]
3. Data Collection and Analysis:
-
Collect hemodynamic data at the end of each infusion period.
-
Analyze the data to determine the effects of Dobutamine on cardiac index, systemic oxygen delivery, heart rate, and mean arterial pressure.
References
- 1. Effects of dobutamine on coronary circulation and cardiac metabolism of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dobutamine reverses the vasopressin-associated impairment in cardiac index and systemic oxygen supply in ovine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different responses of extent and velocity of contraction to dobutamine in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular effects of dobutamine during exercise in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Butopamine in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopamine is a potent β-adrenergic agonist that has been investigated for its positive inotropic effects on the heart.[1] As an analogue of dobutamine, it presents a valuable target for radiolabeling to enable non-invasive in vivo imaging of cardiac β-adrenergic receptors using Positron Emission Tomography (PET). PET imaging with a specific tracer for these receptors could provide crucial insights into cardiac function and disease, aiding in the diagnosis and management of heart failure and other cardiovascular conditions.
These application notes provide detailed protocols for the synthesis of radiolabeled this compound derivatives using Carbon-11 ([¹¹C]) and a proposed strategy for Fluorine-18 ([¹⁸F]), the two most commonly used short-lived radionuclides in PET imaging.[2]
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. This initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate and myocardial contractility.
Application Note 1: Synthesis of [¹¹C]this compound via O-Methylation
The structure of this compound features two phenolic hydroxyl groups, which are ideal targets for O-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[3] This is a robust and widely used method for introducing Carbon-11 into PET tracers.[2] The radiosynthesis requires a precursor molecule where one of the phenolic hydroxyl groups is protected, allowing for regioselective methylation of the other.
Experimental Protocol: [¹¹C]this compound Synthesis
1. Precursor Synthesis: O-desmethyl this compound
A crucial step is the synthesis of a suitable precursor. This involves protecting one of the two phenolic hydroxyls of a this compound precursor, followed by deprotection after the main synthetic steps, leaving one free hydroxyl for radiolabeling. For this protocol, we will assume the precursor, 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol (O-desmethyl this compound), is available.
2. Production of [¹¹C]Methyl Iodide
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[3] The [¹¹C]CO₂ is then converted to [¹¹C]CH₄ by catalytic hydrogenation, which is subsequently reacted with iodine in the gas phase to produce [¹¹C]CH₃I. The [¹¹C]CH₃I is trapped in a suitable solvent for the labeling reaction.
3. Radiolabeling Reaction
-
Dissolve 1-2 mg of the O-desmethyl this compound precursor in 300 µL of anhydrous DMF or acetone in a sealed reaction vessel.
-
Add a suitable base (e.g., 2-5 µL of 2M NaOH or tetrabutylammonium hydroxide) to deprotonate the phenolic hydroxyl group.
-
Bubble the trapped [¹¹C]CH₃I through the reaction mixture at an elevated temperature (typically 80-120°C).
-
Allow the reaction to proceed for 5-10 minutes. The short half-life of ¹¹C (20.4 minutes) necessitates rapid reaction times.[2]
4. Purification
-
Following the reaction, quench the mixture with 500 µL of HPLC mobile phase.
-
Inject the entire mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Collect the fraction corresponding to the [¹¹C]this compound peak, which is identified by UV absorbance by co-injecting a non-radioactive standard.
5. Formulation
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water for injection to remove any residual HPLC solvents.
-
The final product, [¹¹C]this compound, is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve a physiologically acceptable ethanol concentration (<10%).
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 30-50% | [4] |
| Specific Activity (at end of synthesis) | > 37 GBq/µmol (> 1,000 Ci/mmol) | [3] |
| Total Synthesis Time | 30-40 minutes | [2] |
| Radiochemical Purity | > 95% | [5] |
Application Note 2: Proposed Synthesis of an [¹⁸F]Fluorinated this compound Analogue
Direct radiofluorination of the electron-rich aromatic rings of this compound is challenging. A more viable strategy involves N-alkylation of a suitable precursor with an ¹⁸F-labeled prosthetic group, such as [¹⁸F]fluoroethyl tosylate. This would produce an N-fluoroethyl derivative of this compound, which would likely retain biological activity.
Experimental Protocol: [¹⁸F]N-Fluoroethyl-northis compound Synthesis
1. Precursor Synthesis: nor-Butopamine
This protocol requires a precursor where the N-substituent of the amine is removed (nor-Butopamine). This can be achieved through standard organic synthesis methods. The phenolic hydroxyls would also need to be protected (e.g., as benzyl ethers) to prevent O-alkylation.
2. Production of [¹⁸F]Fluoroethyl Tosylate
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction using an [¹⁸O]H₂O target.
-
The [¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.
-
The K/[¹⁸F]F/K₂₂₂ complex is azeotropically dried.
-
Ethylene glycol ditosylate is added, and the mixture is heated (80-100°C) for 10-15 minutes to produce [¹⁸F]fluoroethyl tosylate.
3. Radiolabeling Reaction
-
Dissolve 2-3 mg of the protected nor-Butopamine precursor in 400 µL of anhydrous acetonitrile.
-
Add the prepared [¹⁸F]fluoroethyl tosylate to the precursor solution.
-
Add a suitable base, such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at 100-120°C for 15-20 minutes.
4. Deprotection and Purification
-
After the labeling reaction, the protecting groups (e.g., benzyl ethers) must be removed. This can often be achieved by adding an acid (e.g., HBr or HCl) and heating, or through catalytic hydrogenation. This step must be rapid.
-
The crude reaction mixture is then neutralized and purified using semi-preparative reverse-phase HPLC, similar to the protocol for [¹¹C]this compound.
5. Formulation
-
The final product is formulated using a C18 Sep-Pak cartridge as described in the previous protocol.
Quantitative Data (Projected)
| Parameter | Projected Value | Rationale |
| Radiochemical Yield (decay-corrected) | 10-25% | Multi-step synthesis typically results in lower yields. |
| Specific Activity (at end of synthesis) | > 74 GBq/µmol (> 2,000 Ci/mmol) | Based on standard no-carrier-added ¹⁸F production. |
| Total Synthesis Time | 60-90 minutes | Includes additional deprotection step. |
| Radiochemical Purity | > 95% | Achievable with HPLC purification. |
Quality Control for Clinical Use
Before administration, the final radiopharmaceutical product must undergo stringent quality control tests to ensure patient safety and data integrity.
| Test | Method | Specification |
| Identity | Analytical HPLC | Retention time matches that of the non-radioactive standard. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV trace) | Peak corresponding to the product should be the major component. Precursor levels should be minimal. |
| Specific Activity | HPLC with UV and radiation detectors | Calculated from the radioactivity and the mass of the product. |
| pH | pH meter or pH strip | 4.5 - 7.5 |
| Radionuclidic Purity | Gamma-ray spectroscopy | Characteristic 511 keV peak for ¹¹C or ¹⁸F. |
| Sterility | Incubation in culture media | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V, where V is the maximum patient dose volume. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). |
References
Application of Dobutamine in Pharmacological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. The initial user query for "Butopamine" yielded limited and likely erroneous results. Based on the pharmacological context of cardiovascular research, this document focuses on Dobutamine , a pharmacologically similar and well-researched β-adrenergic agonist.
Introduction
Dobutamine is a synthetic catecholamine that acts as a selective β1-adrenergic receptor agonist, with less pronounced effects on β2 and α1 receptors.[1] Its primary pharmacological action is a potent positive inotropic effect on the myocardium, leading to increased contractility and cardiac output.[2] Unlike other catecholamines, dobutamine produces a relatively mild increase in heart rate and has a lesser impact on peripheral vascular resistance at therapeutic doses.[3] These properties make it a valuable tool in pharmacological research, particularly in studies related to cardiac function, heart failure, and the mechanisms of adrenergic signaling.
Physicochemical Properties
| Property | Value |
| Chemical Name | (±)-4-(2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]ethyl)-1,2-benzenediol |
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.38 g/mol |
| pKa | 10.14 |
| Solubility | Sparingly soluble in water |
Mechanism of Action
Dobutamine primarily exerts its effects by stimulating β1-adrenergic receptors located on cardiac myocytes.[4] This activation initiates a cascade of intracellular events mediated by a Gs protein, leading to the activation of adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban.[4] This ultimately results in an increased influx of calcium into the cell and enhanced calcium release from the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle.[3]
Signaling Pathway Diagram
References
- 1. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 4. Myocardial pharmacodynamics of dopamine, dobutamine, amrinone and isoprenaline compared in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butopamine Concentration for Maximal Beta-Receptor Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butopamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing this compound concentration for maximal beta-receptor stimulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic sympathomimetic amine that functions as a beta-adrenergic receptor agonist. Its primary mechanism of action is to bind to and activate beta-adrenergic receptors (β1 and β2), which are G-protein coupled receptors (GPCRs). This activation stimulates the intracellular enzyme adenylyl cyclase, leading to an increase in the second messenger cyclic adenosine monophosphate (cAMP).[1] The rise in intracellular cAMP initiates a signaling cascade that results in various physiological responses, depending on the tissue type.
Q2: What are the expected downstream effects of beta-receptor stimulation by this compound?
Stimulation of β1-adrenergic receptors, predominantly found in the heart, leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[1] Activation of β2-adrenergic receptors, which are widespread, results in smooth muscle relaxation (e.g., in the bronchioles and blood vessels), and metabolic effects such as glycogenolysis in the liver.[2]
Q3: How can I quantify the stimulation of beta-receptors in my experiments?
The most common method to quantify beta-receptor stimulation is to measure the intracellular accumulation of cAMP.[3] This is typically done using cell-based assays, such as competitive binding assays or fluorescence/luminescence-based reporter assays.[4] These assays allow for the generation of dose-response curves to determine key parameters like EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).[5]
Q4: What is the difference between a full agonist and a partial agonist at beta-receptors?
A full agonist is a compound that can bind to and activate a receptor to its maximal capacity, producing the full biological response. A partial agonist, on the other hand, binds to and activates the receptor but has only partial efficacy relative to a full agonist, meaning it cannot produce the same maximal response even at saturating concentrations.[6] Understanding whether this compound acts as a full or partial agonist at β1 and β2 receptors is crucial for interpreting experimental results.
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay for this compound
This protocol outlines a general procedure for determining the dose-response relationship of this compound on beta-adrenergic receptor stimulation in a cell-based assay.
1. Cell Culture and Plating:
-
Select a suitable cell line endogenously expressing or transfected with the human β1 or β2-adrenergic receptor (e.g., CHO-K1, HEK293).
-
Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well or 384-well white, opaque microplates suitable for luminescence or fluorescence assays. The optimal cell density should be determined empirically but is typically in the range of 5,000-20,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. A typical range would span from 10^-12 M to 10^-5 M.
-
Also prepare solutions of a known full agonist (e.g., Isoproterenol) as a positive control and vehicle as a negative control.
3. cAMP Assay Procedure:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer to prevent the degradation of cAMP. A final concentration of 100-500 µM is common. Incubate for 10-30 minutes at 37°C.
-
Add the various concentrations of this compound, positive control, and vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The optimal incubation time should be determined during assay development.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Convert the raw assay signals (e.g., fluorescence or luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values.[5]
Data Presentation
Due to the limited availability of published, direct in vitro dose-response data for this compound, the following table presents data for Dobutamine, a structurally and functionally similar β1-adrenergic agonist, to illustrate how such data can be structured. This data is derived from a study examining the effects of various beta-agonists on the L-type Ca2+ current (ICa) in frog ventricular myocytes, a downstream effect of β-receptor stimulation.[7]
| Compound | Receptor Target | Parameter | Value |
| Dobutamine | β-adrenergic | EC50 | 2.40 µM |
| Emax | 265% of basal ICa | ||
| Isoproterenol | Non-selective β-agonist | EC50 | 20.0 nM |
| (Control) | Emax | 597% of basal ICa | |
| Salbutamol | β2-agonist | EC50 | 290 nM |
| (Control) | Emax | 512% of basal ICa |
Note: This data should be used as a reference for data presentation and interpretation. The potency and efficacy of this compound may differ.
Troubleshooting Guides
Issue 1: Low or No Signal in cAMP Assay
-
Question: I am not observing a significant increase in cAMP levels even at high concentrations of this compound. What could be the issue?
-
Answer:
-
Inactive Compound: Ensure the this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to a loss of activity.
-
Low Receptor Expression: The cell line may not be expressing a sufficient number of beta-adrenergic receptors. Verify receptor expression using techniques like qPCR or flow cytometry. Consider using a cell line with higher receptor density.
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower-than-expected measurement of intracellular cAMP. Ensure the lysis buffer and protocol are compatible with your cell line and assay format.
-
PDE Activity: If not adequately inhibited, phosphodiesterases will rapidly degrade cAMP. Optimize the concentration of the PDE inhibitor (e.g., IBMX) and the pre-incubation time.
-
Suboptimal Incubation Times: The kinetics of cAMP production can vary. Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and conditions.
-
Issue 2: High Background Signal in cAMP Assay
-
Question: My negative control (vehicle only) wells are showing a high cAMP signal, reducing my assay window. What are the possible causes?
-
Answer:
-
Basal Receptor Activity: Some cell lines may have high basal or constitutive beta-receptor activity. This can be mitigated by using a lower cell seeding density or by pre-treating the cells with an inverse agonist before the experiment.
-
Cell Stress: Over-confluency, harsh cell handling, or prolonged incubation times can stress the cells, leading to non-specific increases in cAMP. Ensure proper cell culture techniques and optimize assay conditions.
-
Contamination: Bacterial or yeast contamination can lead to the production of substances that interfere with the assay. Regularly check cell cultures for contamination.
-
Assay Reagent Issues: Improperly prepared or stored assay reagents can contribute to high background. Always follow the manufacturer's instructions for reagent handling.
-
Issue 3: Poor Dose-Response Curve or High Variability
-
Question: My dose-response curve is not sigmoidal, or I am seeing high variability between replicate wells. How can I improve my results?
-
Answer:
-
Inaccurate Pipetting: Inconsistent pipetting of cells, compounds, or assay reagents is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: Wells on the outer edges of the microplate can be prone to evaporation and temperature fluctuations, leading to variability. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.
-
Compound Solubility: this compound may precipitate at high concentrations. Visually inspect your compound dilutions for any signs of precipitation. Consider using a different solvent or a lower top concentration if solubility is an issue.
-
Cell Clumping: Uneven cell distribution due to clumping will lead to inconsistent results. Ensure a single-cell suspension is achieved before plating.
-
Data Analysis: Use a robust data analysis software and ensure you are using the correct curve-fitting model (e.g., sigmoidal dose-response with variable slope).
-
Mandatory Visualizations
References
- 1. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butopamine Desensitization in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Butopamine desensitization in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound desensitization and why does it occur in my long-term experiments?
A1: this compound desensitization, also known as tachyphylaxis, is a progressive decrease in the biological response to the drug after repeated or continuous administration. This phenomenon is common for G-protein coupled receptors (GPCRs), the class of receptors that this compound, a beta-adrenergic agonist, acts upon.
Desensitization is a cellular protective mechanism to prevent overstimulation. The primary mechanism involves:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the beta-adrenergic receptor.
-
β-Arrestin Recruitment: This phosphorylation creates a binding site for β-arrestin proteins.
-
Uncoupling from G-protein: β-arrestin binding sterically hinders the receptor's interaction with its cognate G-protein, thereby blocking downstream signaling.
-
Receptor Internalization: β-arrestin also facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for this compound binding. In the long term, these internalized receptors may be targeted for degradation.[1][2]
Q2: My cells are becoming less responsive to this compound over time. How can I confirm that desensitization is the cause?
A2: To confirm this compound desensitization, you can perform several experiments:
-
Dose-Response Curve Shift: Perform a this compound dose-response curve at the beginning of your experiment and after a period of prolonged exposure. A rightward shift in the EC50 value or a decrease in the maximal response (Emax) is indicative of desensitization.
-
Receptor Expression Analysis: Measure the cell surface expression of beta-adrenergic receptors using techniques like cell-based ELISA or flow cytometry with a labeled antibody. A decrease in receptor number on the cell surface after prolonged this compound treatment suggests internalization.
-
Second Messenger Quantification: Measure the downstream signaling molecules, such as cyclic AMP (cAMP), in response to this compound stimulation at different time points. A diminished cAMP response over time points to desensitization.
Q3: What is the primary receptor subtype for this compound, and how does this affect desensitization?
A3: this compound is chemically similar to dobutamine and primarily acts as a positive inotropic agent by stimulating beta-1 adrenergic receptors in the heart.[1] This stimulation leads to an increase in heart rate and cardiac contractility. While it also causes a reduction in systemic vascular resistance, suggesting some beta-2 adrenergic receptor activity, its main effects are attributed to beta-1 agonism. The desensitization process will, therefore, predominantly involve the downregulation of beta-1 adrenergic receptors.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Efficacy (Acute Desensitization)
Symptoms:
-
A significant decrease in cellular response to this compound within minutes to a few hours of continuous exposure.
-
Requirement for increasingly higher concentrations of this compound to achieve the same effect.
Potential Causes:
-
Rapid phosphorylation of beta-1 adrenergic receptors by GRKs.
-
Efficient recruitment of β-arrestin, leading to receptor uncoupling.
Solutions:
| Strategy | Mechanism of Action | Expected Outcome |
| Intermittent Dosing | Allows for receptor dephosphorylation and recycling back to the cell surface during the "off" periods. | Restoration of sensitivity to this compound upon subsequent stimulation. |
| Use of a GRK Inhibitor | Prevents the phosphorylation of the beta-1 adrenergic receptor, thereby inhibiting β-arrestin recruitment. | Sustained this compound response over a longer duration. |
| Co-administration with a Beta-Blocker (Antagonist) | Competitively binds to the beta-1 adrenergic receptor without activating it, reducing the time the receptor is occupied by the agonist and thus lessening the stimulus for desensitization. | Attenuation of the rate and extent of desensitization. |
Issue 2: Gradual Decline in this compound Response Over Days (Chronic Desensitization)
Symptoms:
-
A slow but steady decline in the maximal response to this compound over several days of the experiment.
-
Reduced baseline responsiveness even after washout periods.
Potential Causes:
-
Downregulation of beta-1 adrenergic receptor expression due to lysosomal degradation of internalized receptors.
-
Transcriptional or translational changes leading to decreased receptor synthesis.
Solutions:
| Strategy | Mechanism of Action | Expected Outcome |
| "Drug Holidays" or Extended Washout Periods | Allows the cell sufficient time to synthesize new receptors and replenish the cell surface population. | Partial to full recovery of this compound responsiveness. |
| Employing Biased Agonists (if available) | These are ligands that preferentially activate G-protein signaling over β-arrestin recruitment, theoretically leading to less desensitization. | A more sustained cellular response with reduced receptor internalization. |
| Lowering this compound Concentration | Using the lowest effective concentration of this compound can reduce the rate of receptor phosphorylation and internalization. | Slower onset and reduced magnitude of desensitization. |
Quantitative Data Summary
The following table summarizes quantitative data from studies on beta-adrenergic agonist desensitization, which can be extrapolated to this compound.
| Intervention | Model System | Agonist | Measurement | Result |
| GRK Inhibition (Heparin) | Permeabilized A431 cells | Isoproterenol | Adenylyl cyclase activity | Marked inhibition of homologous desensitization. |
| Intermittent Stimulation | A431 cells | Epinephrine | Dynamic Mass Redistribution (DMR) Signal | Shorter initial stimulation led to greater resensitization. |
| Continuous vs. Intermittent Nebulization | Asthma Patients | Albuterol | Hospital Admission Rate | Continuous administration showed a reduction in hospital admissions in severe cases. |
Experimental Protocols
Protocol 1: Intermittent this compound Stimulation to Mitigate Desensitization
Objective: To maintain cellular responsiveness to this compound over a long-term experiment by providing "rest" periods for receptor resensitization.
Materials:
-
Cell culture medium appropriate for your cell line.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Cell line expressing beta-1 adrenergic receptors.
Procedure:
-
Baseline Stimulation: Plate cells and allow them to adhere overnight. Replace the medium with a fresh medium containing the desired concentration of this compound for a defined "on" period (e.g., 2 hours).
-
Washout ("Off" Period): After the "on" period, remove the this compound-containing medium. Wash the cells three times with warm PBS to ensure complete removal of the agonist.
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Rest Period: Add fresh, drug-free medium to the cells and incubate for a defined "off" period (e.g., 4-6 hours). This allows for receptor dephosphorylation and recycling.
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Re-stimulation: After the "off" period, replace the medium with a fresh medium containing this compound for the next "on" period.
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Repeat Cycles: Repeat this on/off cycle for the duration of your long-term experiment.
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Assessment: At designated time points, perform functional assays (e.g., cAMP measurement) to assess the cellular response to this compound compared to a control group receiving continuous stimulation.
Protocol 2: Application of a GRK Inhibitor
Objective: To prevent this compound-induced desensitization by inhibiting the initial step of receptor phosphorylation.
Materials:
-
Cell culture medium.
-
This compound stock solution.
-
GRK inhibitor (e.g., a commercially available small molecule inhibitor or heparin for permeabilized cells).
-
Appropriate vehicle control for the inhibitor (e.g., DMSO).
-
Cell line expressing beta-1 adrenergic receptors.
Procedure:
-
Pre-treatment with Inhibitor: Plate cells and allow them to adhere. Pre-incubate the cells with the GRK inhibitor at its optimal concentration (determined by a dose-response experiment) for a specified period (e.g., 30-60 minutes) before adding this compound. A vehicle control group should be run in parallel.
-
This compound Stimulation: Without washing out the inhibitor, add this compound to the desired final concentration.
-
Continuous Exposure: Co-incubate the cells with the GRK inhibitor and this compound for the duration of the experiment.
-
Assessment: Measure the cellular response to this compound at various time points and compare the results between the inhibitor-treated group, the vehicle control group, and a group receiving this compound alone.
Visualizations
Caption: Signaling pathway of this compound and the mechanism of desensitization.
Caption: Comparison of experimental workflows to prevent desensitization.
References
Technical Support Center: Butopamine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Butopamine.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature; for catecholamines, temperature control is crucial to prevent side reactions. - Ensure starting materials are pure and dry. Use inert atmosphere if necessary. - Re-evaluate the purification strategy to minimize product loss. |
| Formation of colored impurities | - Oxidation of the catechol moiety. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents. - Add an antioxidant, such as sodium metabisulfite, in small quantities if compatible with the reaction chemistry. |
| Incomplete removal of protecting groups | - Inefficient deprotection reagent or conditions. | - Increase the reaction time or temperature for the deprotection step. - Use a stronger deprotection agent if applicable. - Monitor the deprotection closely by TLC or HPLC. |
| Side reaction products observed | - Non-selective reagents. - Reaction temperature too high. | - Use more selective reagents to target the desired functional group transformation. - Carefully control the reaction temperature to minimize the formation of kinetic byproducts. |
Purification Troubleshooting
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities during column chromatography | - Inappropriate stationary phase or mobile phase. - Co-elution of impurities with similar polarity. | - Screen different solvent systems to optimize the separation on TLC before scaling up to column chromatography. - Consider using a different stationary phase (e.g., reverse-phase silica). - Employ gradient elution to improve the resolution of closely eluting compounds. |
| Product oiling out during crystallization | - Solvent system is not optimal. - Cooling rate is too fast. | - Perform a solvent screen to find a suitable solvent or solvent mixture where this compound has high solubility at high temperatures and low solubility at low temperatures. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote crystal formation over precipitation. |
| Low recovery after crystallization | - Product is too soluble in the chosen solvent. - Insufficient cooling. | - Use a solvent system where the product has lower solubility at cold temperatures. - Add a co-solvent (anti-solvent) in which the product is insoluble to induce precipitation. - Ensure the crystallization mixture is thoroughly cooled to maximize yield. |
| Presence of enantiomeric impurities | - Non-stereoselective synthesis. - Incomplete resolution of enantiomers. | - Employ a chiral stationary phase for HPLC purification. - Perform diastereomeric salt formation with a chiral resolving agent followed by separation via crystallization and subsequent liberation of the desired enantiomer. |
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: What is a common synthetic route for this compound? While specific proprietary methods exist, a plausible synthetic approach involves the reductive amination of a suitable ketone precursor with the appropriate amine, followed by deprotection of the catechol hydroxyl groups. The synthesis of related adrenergic beta-agonists often provides a template for potential synthetic strategies.
-
Q2: What are the critical parameters to control during this compound synthesis? Temperature, reaction time, and the purity of starting materials are critical. The catechol moiety is susceptible to oxidation, so maintaining an inert atmosphere and using degassed solvents can be crucial for minimizing impurity formation.
-
Q3: What are the likely side reactions during the synthesis of this compound? Common side reactions for catecholamine synthesis include oxidation of the catechol ring, over-alkylation of the amine, and incomplete reactions at any stage. The specific side products will depend on the chosen synthetic route and reagents.
Purification FAQs
-
Q4: What are the recommended methods for purifying crude this compound? A combination of techniques is often employed. Column chromatography (normal or reverse-phase) is a common initial purification step to remove major impurities. This is typically followed by crystallization to obtain a highly pure, crystalline solid.
-
Q5: How can I remove closely related impurities? High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related impurities. Method development will be required to find the optimal column, mobile phase, and gradient conditions.
-
Q6: How can I confirm the purity of my final this compound product? Purity should be assessed using multiple analytical techniques. HPLC is used to determine the percentage of the main component and detect any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the compound.
-
Q7: How should this compound be stored to prevent degradation? this compound, like other catecholamines, is sensitive to light, air, and heat. It should be stored in a cool, dark place under an inert atmosphere (e.g., in a sealed vial under argon or nitrogen).
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
General Purification Strategy for this compound
Caption: A typical purification workflow for isolating pure this compound.
Improving the solubility of Butopamine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Butopamine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sympathomimetic agent and a β-adrenergic receptor agonist.[1][2] Its primary mechanism of action is to stimulate β-adrenergic receptors, which are coupled to Gs-proteins. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, initiating a downstream signaling cascade.
Q2: In which solvents can I dissolve this compound for in vitro experiments?
Q3: What is the recommended storage condition for this compound solutions?
It is recommended to store stock solutions of this compound at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions for immediate use should be prepared fresh.
Q4: What are the expected downstream effects of this compound in cells expressing β-adrenergic receptors?
As a β-adrenergic agonist, this compound is expected to activate the Gs-protein coupled receptor pathway. This leads to the activation of adenylyl cyclase, which in turn increases the production of the second messenger cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound is not dissolving in my chosen solvent. | The concentration may be too high for the selected solvent. | Try warming the solution gently (if the compound is heat-stable). Sonication can also aid in dissolution. If solubility issues persist, consider preparing a more dilute stock solution. |
| Precipitation is observed after diluting the DMSO stock solution into aqueous media. | The final concentration of DMSO in the media may be too low to maintain this compound's solubility, or the aqueous buffer's pH may affect solubility. | Ensure the final DMSO concentration in your assay is sufficient to keep the compound dissolved, typically below 0.5% to avoid solvent-induced cellular toxicity.[5] You can perform a serial dilution test to find the optimal balance. Also, check the pH of your final solution, as pH can influence the solubility of compounds with ionizable groups. |
| I am not observing the expected biological effect in my assay. | The compound may have degraded. The concentration used may be too low. The cells may not express the target receptor. | Prepare a fresh stock solution from solid material. Perform a dose-response experiment to determine the optimal working concentration. Confirm the expression of β-adrenergic receptors in your cell line using techniques like qPCR or western blotting. |
| I am observing cellular toxicity that is not related to the expected pharmacological effect. | The concentration of the organic solvent (e.g., DMSO) may be too high. The compound itself may have off-target cytotoxic effects at high concentrations. | Prepare a vehicle control (media with the same final concentration of the solvent) to assess the effect of the solvent on your cells.[3] Lower the concentration of this compound and/or the solvent. Ensure the final solvent concentration does not exceed levels recommended for your specific cell line (usually <0.5%). |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of high-purity, anhydrous DMSO. Add the solvent to the vial containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate) at a predetermined density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final solvent concentration is consistent across all treatments and controls.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired period to observe the biological effects.
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Downstream Analysis: Following incubation, perform your desired downstream analysis (e.g., cAMP measurement, gene expression analysis, or functional assays).
Quantitative Data Summary
Specific quantitative solubility data for this compound is not widely published. Researchers should empirically determine the solubility in their chosen solvents. The following table provides general information.
| Solvent | Expected Solubility | Notes |
| DMSO | Generally used as a solvent for preparing stock solutions of sparingly soluble compounds. | A stock concentration of 10-50 mM is often achievable for similar compounds. |
| Ethanol | May be a suitable alternative solvent for stock solution preparation. | Evaporation can be a concern; ensure containers are well-sealed. |
| Water/Aqueous Buffers | Low solubility is expected. | Direct dissolution in aqueous media is likely to be challenging for achieving high concentrations. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
References
Technical Support Center: Refining Butopamine Delivery Methods in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butopamine in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic agent that acts as a selective β1-adrenergic receptor agonist. Its primary mechanism of action involves stimulating these receptors, which are predominantly found in the heart. This stimulation leads to increased heart rate (positive chronotropic effect) and enhanced contractility of the heart muscle (positive inotropic effect).
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes for administering this compound and similar β-adrenergic agonists in animal studies are intravenous (IV), subcutaneous (SC), and oral gavage. The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used.
Q3: What are suitable vehicles for preparing this compound solutions for in vivo administration?
A3: For intravenous and subcutaneous injections, this compound can typically be dissolved in sterile, isotonic solutions such as 0.9% saline or 5% dextrose in water. For oral gavage, aqueous solutions are also preferred. It is crucial to ensure the pH of the solution is compatible with the stability of this compound.
Q4: Are there any known stability issues with this compound solutions?
A4: While specific stability data for this compound is not extensively published, its analogue, Dobutamine, is known to be stable in reconstituted intravenous solutions for 24 hours, though a slight pink discoloration may occur without a significant loss of potency.[1] It is recommended to prepare this compound solutions fresh for each experiment to ensure potency and minimize degradation. Stability can be affected by pH, light, and temperature.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cardiovascular Responses
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation | Double-check all calculations for dose, concentration, and volume. Ensure accurate body weight measurements for each animal. |
| Degradation of this compound | Prepare fresh solutions for each experiment. Protect solutions from light and store at the recommended temperature. Consider performing a stability study of your formulation. |
| Improper Administration Technique | Ensure proper training in the chosen administration route (IV, SC, or oral gavage) to guarantee the full dose is delivered to the intended site. For IV injections, confirm proper catheter placement. |
| Animal Stress | Acclimatize animals to handling and experimental procedures to minimize stress-induced physiological changes that can affect cardiovascular parameters. |
| Anesthetic Interference | Be aware that some anesthetics can have profound effects on the cardiovascular system and may interact with this compound. Choose an anesthetic with minimal cardiovascular impact if possible and maintain a consistent level of anesthesia. |
Issue 2: Difficulty in Dissolving this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Chosen Vehicle | While this compound is generally water-soluble, if you encounter issues, gentle warming or sonication may aid dissolution. Ensure the pH of the vehicle is appropriate. |
| Incorrect Salt Form or Purity of Compound | Verify the certificate of analysis for your this compound compound to confirm its salt form and purity, as these can affect solubility. |
| Precipitation Upon Standing | If the solution is not used immediately, precipitation may occur. Prepare solutions as close to the time of administration as possible. |
Issue 3: Adverse Events or High Mortality in Study Animals
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Overdose | Start with a low dose and perform a dose-response study to determine the optimal therapeutic range for your specific animal model and research question. High doses of β-agonists can lead to tachycardia, arrhythmias, and other adverse cardiac events.[2] |
| Rapid Intravenous Injection | Administer IV injections slowly or as a controlled infusion to avoid a sudden spike in plasma concentration, which can be toxic. |
| Irritation from Injection | Ensure the pH and osmolarity of your formulation are within a physiologically acceptable range to minimize tissue irritation, especially for subcutaneous injections. |
| Complications from Administration Procedure | Improper oral gavage can lead to esophageal or tracheal injury. Ensure proper technique and use appropriate gavage needles.[3] |
Experimental Protocols
Intravenous (IV) Infusion of Dobutamine (this compound Analogue) in Dogs
This protocol is adapted from studies using Dobutamine and can serve as a starting point for this compound experiments.
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Animal Model: Beagle dogs.
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Anesthesia: Induce and maintain anesthesia with a suitable agent (e.g., isoflurane).
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Catheterization: Place a catheter in a peripheral vein (e.g., cephalic vein) for drug administration.
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Solution Preparation: Dilute Dobutamine hydrochloride in 0.9% saline or 5% dextrose in water to the desired concentration.[2] For example, to achieve a dose of 5-20 µg/kg/min, a stock solution can be prepared and administered via a syringe pump.[2]
-
Administration: Administer as a constant rate infusion using a calibrated syringe pump.
-
Monitoring: Continuously monitor cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG).
Oral Gavage Administration in Mice
This is a general protocol that can be adapted for this compound.
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Animal Model: C57BL/6 mice.
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Restraint: Gently restrain the mouse to ensure proper head and neck alignment.
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Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse's weight.
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Solution Preparation: Dissolve this compound in an aqueous vehicle (e.g., sterile water or saline). The concentration should be calculated to deliver the desired dose in a volume of approximately 5-10 ml/kg body weight.[4]
-
Administration: Gently insert the gavage needle over the tongue and into the esophagus. Administer the solution slowly to prevent regurgitation or aspiration.
-
Observation: Monitor the animal for any signs of distress during and after the procedure.
Quantitative Data
The following tables summarize pharmacokinetic data for Dobutamine, a close analogue of this compound, which can provide an estimate for experimental design.
Table 1: Pharmacokinetics of Intravenous Dobutamine in Dogs
| Parameter | Value | Reference |
| Half-life (t½) | 1-2 minutes | [5] |
| Volume of Distribution (Vd) | 0.202 ± 0.084 L/kg | [5] |
| Total Body Clearance | 2.35 ± 1.01 L/min/M² | [5] |
| Onset of Action | 1-2 minutes | [5] |
| Peak Effect | ~10 minutes | [5] |
Table 2: Recommended Intravenous Infusion Doses of Dobutamine in Dogs and Cats
| Animal | Dose Range | Reference |
| Dogs | 5-20 µg/kg/min | [2] |
| Cats | 2-5 µg/kg/min | [2] |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Workflow
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. dvm360.com [dvm360.com]
- 3. oral gavage administration: Topics by Science.gov [science.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
Addressing variability in experimental results with Butopamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Butopamine, a β-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-adrenergic receptor agonist. Its primary mechanism of action is to bind to and activate β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation can initiate downstream signaling cascades.
Q2: Which signaling pathways are activated by β-adrenergic receptors like this compound?
β-adrenergic receptors, particularly the β1 and β2 subtypes, can activate multiple signaling pathways, which can be a source of experimental variability. The two primary pathways are:
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Canonical Gs-protein Pathway: Upon agonist binding, the receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).
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Non-Canonical/Biased Agonism Pathways: β-adrenergic receptors can also signal through alternative pathways, a phenomenon known as biased agonism. This can involve:
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Coupling to other G-proteins like Gi or Gq.
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Activation of receptor tyrosine kinases, leading to the initiation of the Ras/Raf/MEK/MAPK/MSK signaling cascade.
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Interaction with β-arrestin, which can lead to receptor internalization and desensitization, as well as initiating its own signaling cascades.
-
The specific pathway activated can depend on the cell type, receptor density, and the specific conformation the receptor adopts upon binding to this compound.
Q3: What are the potential sources of variability in my experiments with this compound?
Variability in experiments involving this compound can arise from several factors:
-
Reagent Quality and Handling:
-
This compound Stability: The stability of this compound in solution can be affected by pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (see Q4).
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have effects on cell viability and receptor signaling at higher concentrations. Always include a vehicle control in your experiments.
-
-
Experimental Conditions:
-
Cell Culture Conditions: Cell passage number, confluence, and serum starvation can all impact receptor expression levels and signaling responses.
-
Assay Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can influence ligand binding and enzyme activity.
-
Incubation Times and Temperatures: These parameters are critical for reaching equilibrium in binding assays and for the kinetics of enzymatic reactions in functional assays.
-
-
Biological Factors:
-
Receptor Polymorphisms: Genetic variations in the β-adrenergic receptors within your cell line or animal model can lead to differences in ligand binding and signaling.
-
Receptor Desensitization and Downregulation: Prolonged or repeated exposure to an agonist like this compound can lead to a decrease in receptor responsiveness through desensitization (uncoupling from G-proteins) and downregulation (reduction in receptor number at the cell surface).
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Biased Agonism: this compound may preferentially activate one signaling pathway over another, and the balance of these pathways can differ between cell types, leading to variable functional outcomes.
-
Q4: How should I prepare and store this compound solutions?
-
Solubility: Information on the solubility of this compound hydrochloride is limited. It is recommended to first attempt to dissolve it in aqueous buffers (e.g., PBS, HEPES-buffered saline). If solubility is an issue, organic solvents like DMSO or ethanol can be used to prepare a concentrated stock solution.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate aqueous assay buffer. Avoid storing dilute aqueous solutions for extended periods. The aqueous stability of similar compounds can be pH-dependent, with greater stability at acidic pH.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell State | Standardize cell culture conditions. Use cells within a narrow passage number range. Seed cells at a consistent density and allow them to attach and recover for a uniform period before the experiment. Implement a consistent serum starvation protocol if applicable. |
| This compound Degradation | Prepare fresh this compound dilutions from a frozen stock for each experiment. Protect solutions from light and keep them on ice. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment and minimize evaporation. |
| Assay Timing | Ensure that incubation times are consistent across all plates and experiments. For kinetic assays, be precise with the timing of reagent additions and measurements. |
Issue 2: Low or No Response to this compound
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression of the target β-adrenergic receptor subtype in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor at higher levels or a transient/stable transfection system. |
| Incorrect this compound Concentration | Verify the calculations for your dilutions. Perform a wide dose-response curve to ensure you are testing an appropriate concentration range. |
| Receptor Desensitization | If cells have been pre-exposed to other agonists, ensure a sufficient washout period. For experiments involving repeated stimulation, be aware of the potential for rapid desensitization. |
| Inactive this compound | Test a fresh stock of this compound. If possible, confirm its activity using a well-established positive control cell line or assay. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected signal. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal. |
Issue 3: Inconsistent Results Between Different Assays (e.g., Binding vs. Functional)
| Potential Cause | Troubleshooting Steps |
| Biased Agonism | A high binding affinity does not always translate to a potent functional response in all pathways. This compound may be a biased agonist, favoring one signaling pathway over another. Characterize the functional response using multiple downstream readouts (e.g., cAMP accumulation, ERK phosphorylation, β-arrestin recruitment). |
| Spare Receptors | In functional assays, a maximal response may be achieved when only a fraction of the receptors are occupied. This can lead to a leftward shift in the potency (EC50) compared to the binding affinity (Ki). |
| Different Assay Conditions | Ensure that the buffer conditions, temperature, and incubation times are as similar as possible between your binding and functional assays. |
Data Presentation
Due to the limited availability of published data specifically for this compound, researchers are encouraged to empirically determine its pharmacological parameters in their experimental system. The following tables provide a template for presenting such data.
Table 1: this compound Binding Affinity at Human β-Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| β1 | [³H]-CGP 12177 | Data to be determined | (Internal Data) |
| β2 | [³H]-ICI 118,551 | Data to be determined | (Internal Data) |
| β3 | [³H]-SR 59230A | Data to be determined | (Internal Data) |
Table 2: this compound Functional Potency and Efficacy in a cAMP Assay
| Cell Line | Receptor Subtype | EC50 (nM) | Emax (% of Isoproterenol) | Reference |
| HEK293 | β1 | Data to be determined | Data to be determined | (Internal Data) |
| CHO-K1 | β2 | Data to be determined | Data to be determined | (Internal Data) |
Experimental Protocols
The following are detailed, best-practice methodologies for key experiments used to characterize β-adrenergic agonists. These should be optimized for your specific experimental setup.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific β-adrenergic receptor subtype.
Materials:
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Cell membranes expressing the target β-adrenergic receptor.
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Radioligand specific for the receptor subtype (e.g., [³H]-CGP 12177 for β1, [³H]-ICI 118,551 for β2).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Wash buffer (ice-cold binding buffer).
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Non-specific binding control (e.g., 10 µM Propranolol).
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This compound stock solution.
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96-well filter plates (e.g., GF/C).
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Scintillation cocktail and a scintillation counter.
Methodology:
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Preparation:
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Prepare serial dilutions of this compound in binding buffer.
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Dilute the radioligand in binding buffer to a final concentration at or below its Kd.
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Dilute the cell membranes in binding buffer to a concentration that results in approximately 10-15% of the total radioligand being specifically bound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL cell membranes.
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Non-specific Binding: 50 µL non-specific binding control + 50 µL radioligand + 100 µL cell membranes.
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Competitive Binding: 50 µL of each this compound dilution + 50 µL radioligand + 100 µL cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
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Detection:
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Allow the filters to dry.
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Add scintillation cocktail to each well.
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Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the log concentration of this compound.
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Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (HTRF)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
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Cells expressing the target β-adrenergic receptor.
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Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
This compound stock solution.
-
Positive control agonist (e.g., Isoproterenol).
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer containing the PDE inhibitor at the desired cell density (to be optimized).
-
-
Assay Setup (in a 384-well plate):
-
Dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of this compound or Isoproterenol dilutions (in stimulation buffer) to the appropriate wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent to each well.
-
Add 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy).
-
Normalize the Emax of this compound to the maximal response produced by the full agonist Isoproterenol.
-
Mandatory Visualizations
Caption: Canonical β-adrenergic receptor signaling pathway.
Technical Support Center: Minimizing Butopamine Degradation During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Butopamine to minimize its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound?
This compound, a catecholamine derivative, is susceptible to degradation through several pathways. The principal factors include:
-
Oxidation: The catechol-like structure of this compound makes it highly prone to oxidation. This process is accelerated by the presence of oxygen, transition metal ions, and exposure to light. Oxidation can lead to the formation of colored byproducts and a loss of pharmacological activity.
-
pH: this compound's stability is highly dependent on the pH of its solution. It is most stable in acidic conditions. As the pH approaches neutrality or becomes alkaline, the rate of oxidative degradation increases significantly.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Therefore, maintaining this compound at reduced temperatures is crucial for its stability.
-
Light Exposure: Exposure to light, especially ultraviolet (UV) light, can provide the energy needed to initiate and propagate photo-degradation reactions, primarily through oxidative mechanisms.
Q2: How can I visually identify this compound degradation?
A common sign of this compound degradation in solution is a change in color. A freshly prepared this compound solution should be clear and colorless. The appearance of a pink, red, or brown hue is indicative of oxidative degradation. However, it is important to note that significant degradation can occur before any color change is visible. For accurate assessment of purity and concentration, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the optimal storage conditions for this compound solutions?
To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C). For extended storage, freezing at -20°C or lower may be considered, although repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
-
pH: Maintain the solution in an acidic buffer, ideally between pH 3 and 5.
-
Light Protection: Always store this compound solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: To minimize oxidation, it is best practice to deoxygenate the solvent prior to use and to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
Antioxidants: The addition of an antioxidant, such as ascorbic acid, can significantly inhibit oxidative degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Solution develops a pink or brown color. | Oxidation: Exposure to atmospheric oxygen. | Prepare solutions with deoxygenated solvents. Purge the vial's headspace with nitrogen or argon. |
| High pH: The pH of the solution is too high (neutral or alkaline). | Ensure the solution is buffered to an acidic pH (3-5). | |
| Metal Ion Contamination: Presence of trace metal ions that catalyze oxidation. | Use high-purity reagents and glassware. Consider adding a chelating agent like EDTA (0.1 mg/mL). | |
| Loss of biological activity or potency. | Chemical Degradation: Significant degradation of the active this compound molecule. | Confirm storage conditions (temperature, pH, light protection). Prepare fresh solutions more frequently. Use a validated HPLC method to quantify the this compound concentration before use. |
| Precipitate forms in the solution. | Solubility Issues: The concentration of this compound may exceed its solubility at the storage temperature or due to a pH shift. | Ensure the concentration is within the solubility limits for the chosen solvent and temperature. If using a buffer, confirm its suitability for the storage conditions. |
Quantitative Data Summary
The following table, adapted from stability data for the structurally similar catecholamine dopamine, illustrates the impact of storage temperature and the presence of an antioxidant (ascorbic acid) on stability. This data should be considered illustrative for this compound.
| Storage Temp. | Antioxidant (Ascorbic Acid) | % this compound Remaining (Day 1) | % this compound Remaining (Day 6) |
| Room Temp (25°C) | None | ~10% | ~5% |
| Room Temp (25°C) | 40 µg/mL | >90% | >64% |
| Refrigerated (4°C) | None | ~20% | ~10% |
| Refrigerated (4°C) | 40 µg/mL | >95% | >80% |
| Frozen (-75°C) | None | ~85% | ~77% |
| Frozen (-75°C) | 1 µg/mL | ~100% | ~100% |
Note: This data is illustrative and based on studies of dopamine. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for a validated HPLC-UV method for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and a suitable organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the this compound peak is well-resolved from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Primary degradation pathways of this compound.
Optimizing Experimental Design for Butopamine Studies: A Technical Support Center
For researchers, scientists, and drug development professionals working with Butopamine, this technical support center provides essential information to optimize experimental design and troubleshoot common issues. This compound, a β-adrenergic receptor agonist, was initially investigated for the treatment of heart failure. While it never reached the market, its distinct pharmacological properties continue to make it a valuable tool in cardiovascular research. This guide offers detailed protocols, quantitative data, and answers to frequently asked questions to facilitate successful and reproducible this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic agent that acts as a β-adrenergic receptor agonist.[1] It is structurally similar to dobutamine but is not a catecholamine, making it resistant to metabolism by catechol-O-methyltransferase (COMT).[1] Its primary mechanism of action is to stimulate β-adrenergic receptors, leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart.[1]
Q2: What are the key differences between this compound and Dobutamine?
A2: While both are β-adrenergic agonists, a key difference is that this compound is orally active, unlike Dobutamine.[1] In terms of cardiovascular effects, for an equivalent increase in cardiac output, this compound tends to cause a greater increase in heart rate compared to Dobutamine.
Q3: How should I prepare and store this compound for my experiments?
A3: For in vitro experiments, this compound hydrochloride should be dissolved in a suitable aqueous buffer, such as sterile phosphate-buffered saline (PBS) or Tris buffer. The pH of the final solution should be maintained below 5 to ensure stability, as related compounds like bupropion show instability at higher pH. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.
Q4: What are the expected cardiovascular effects of this compound in an in vivo model?
A4: In vivo, this compound administration is expected to increase heart rate, cardiac contractility, and cardiac output. In a study on patients with congestive heart failure, intravenous this compound at doses of 0.06 mcg/kg/min and higher resulted in a significant increase in cardiac index and stroke volume index, accompanied by an elevated heart rate. Systemic systolic blood pressure also increased at doses of 0.04 mcg/kg/min and above, while systemic and pulmonary vascular resistance decreased.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no response in cell-based assays | 1. Cell line suitability: The cell line may not express sufficient levels of β-adrenergic receptors. 2. This compound degradation: The this compound solution may have degraded due to improper storage or pH. 3. Assay conditions: Incubation time or temperature may not be optimal. | 1. Cell line validation: Confirm β-adrenergic receptor expression using a positive control agonist (e.g., isoproterenol) or via receptor binding assays. 2. Fresh solution preparation: Prepare fresh this compound solutions for each experiment and ensure the pH is acidic. 3. Assay optimization: Perform a time-course and dose-response experiment to determine optimal conditions. |
| High variability in in vivo cardiovascular measurements | 1. Animal stress: Improper handling or anesthesia can significantly impact cardiovascular parameters. 2. Route of administration: Inconsistent drug delivery can lead to variable responses. 3. Animal health status: Underlying health issues can affect the animal's response to this compound. | 1. Acclimatization and proper technique: Ensure animals are properly acclimatized and use consistent, minimally stressful handling and anesthesia protocols. 2. Consistent administration: Utilize precise and consistent methods for intravenous or oral administration. 3. Health screening: Use healthy animals and monitor for any signs of distress. |
| Unexpected off-target effects | 1. Receptor subtype selectivity: Although primarily a β1-agonist, this compound may have some activity at other adrenergic receptor subtypes at higher concentrations. 2. Metabolites: this compound metabolites may have their own pharmacological activity. | 1. Dose-response studies: Carefully titrate the dose of this compound to identify the therapeutic window with minimal off-target effects. 2. Pharmacokinetic analysis: If possible, measure the plasma concentrations of this compound and its major metabolites. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its close analog, Dobutamine. Data for Dobutamine is provided as a reference due to the limited availability of specific quantitative values for this compound in the public domain.
Table 1: Receptor Binding Affinity (Ki) of Dobutamine
| Receptor Subtype | Tissue Source | Radioligand | Ki (μM) |
| β1-adrenergic | Rat Heart | [3H]dihydroalprenolol | 2.5 |
| β2-adrenergic | Rat Lung | [3H]dihydroalprenolol | 25.4 |
Data from a study on Dobutamine, a structural analog of this compound.
Table 2: In Vivo Hemodynamic Effects of Intravenous this compound in Patients with Congestive Heart Failure
| Parameter | Dose (mcg/kg/min) | Mean Change from Baseline |
| Cardiac Index | ≥ 0.06 | Increased |
| Stroke Volume Index | ≥ 0.06 | Increased |
| Heart Rate | ≥ 0.06 | Increased |
| Systemic Systolic BP | ≥ 0.04 | Increased |
| Systemic Vascular Resistance | Progressive Doses | Decreased |
| Pulmonary Vascular Resistance | Progressive Doses | Decreased |
Experimental Protocols
β-Adrenergic Receptor Binding Assay (Adapted for this compound)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line expressing β1 or β2-adrenergic receptors.
-
Radioligand: [3H]dihydroalprenolol (DHA)
-
Unlabeled competitor: Propranolol (for non-specific binding)
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding) or this compound dilution.
-
50 µL of [3H]DHA at a concentration close to its Kd.
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production, a hallmark of β-adrenergic receptor activation.
Materials:
-
A suitable cell line expressing β-adrenergic receptors (e.g., CHO or HEK293 cells).
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
Forskolin (to potentiate the signal, if necessary)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound or controls to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizing Key Processes
To aid in understanding the experimental workflows and underlying biological mechanisms, the following diagrams have been generated.
Caption: this compound Signaling Pathway
Caption: Receptor Binding Assay Workflow
Caption: Troubleshooting Logic Flowchart
References
Validation & Comparative
A Comparative Analysis of Butopamine and Dobutamine for Cardiac Stimulation
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Inotropic Agents
In the landscape of cardiac stimulants, Dobutamine has long been a cornerstone of therapy for acute heart failure and cardiogenic shock. However, the exploration of alternative and potentially improved inotropic agents is a continuous endeavor in cardiovascular pharmacology. This guide provides a detailed, data-driven comparison of Dobutamine and the lesser-known but structurally related compound, Butopamine. This analysis is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, receptor selectivity, and cardiac effects, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | Dobutamine |
| Chemical Identity | (R,R)-enantiomer of Ractopamine (LY-131126) | Synthetic catecholamine |
| Administration | Orally active[1] | Intravenous infusion |
| Primary Mechanism | β-adrenergic receptor agonist[1] | β1-adrenergic receptor agonist[1] |
| Inotropic Effect | Positive inotrope[1] | Potent positive inotrope |
| Chronotropic Effect | Positive chronotrope[1] | Weaker chronotropic effect compared to inotropic effect |
| Market Status | Studied for heart failure, but never marketed[1] | Widely used clinically |
Mechanism of Action and Signaling Pathways
Both this compound and Dobutamine exert their cardiac stimulatory effects through the activation of β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. This signaling cascade enhances myocardial contractility (positive inotropy) and heart rate (positive chronotropy).
Dobutamine is a synthetic catecholamine that primarily acts as a selective agonist for β1-adrenergic receptors in the heart. Stimulation of these receptors activates adenylyl cyclase, which increases the concentration of cAMP. PKA, activated by cAMP, then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, respectively. This results in a potent increase in myocardial contractility.
This compound , also known as LY-131126 and the (R,R)-enantiomer of Ractopamine, is a sympathomimetic agent and a β-adrenergic receptor agonist.[1] Unlike Dobutamine, this compound is not a catecholamine and is resistant to metabolism by catechol-O-methyltransferase (COMT), which contributes to its oral activity.[1] Its mechanism also involves the stimulation of adenylyl cyclase through β-adrenergic receptor agonism.
Signaling Pathway of this compound and Dobutamine
Caption: Signaling cascade initiated by this compound and Dobutamine.
Receptor Selectivity and Potency
The key distinction in the pharmacological profiles of this compound and Dobutamine lies in their selectivity and interaction with β-adrenergic receptor subtypes.
A study on cloned porcine β1- and β2-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells provides quantitative data on the binding affinity of this compound (referred to as the RR isomer of Ractopamine).[2]
Table 1: Receptor Binding Affinity (Kd) of this compound [2]
| Receptor Subtype | Dissociation Constant (Kd) in nM |
| β1-adrenergic receptor | 29 |
| β2-adrenergic receptor | 26 |
These results indicate that this compound exhibits high affinity for both β1 and β2-adrenergic receptors, with a slightly higher affinity for the β2 subtype in this experimental model.[2] Dobutamine is generally considered to be more β1-selective.
In the same study, the functional consequence of receptor binding was assessed by measuring adenylyl cyclase activation. This compound (RR isomer) was found to be a potent activator of adenylyl cyclase through the β2-adrenergic receptor, increasing its activity by 200-300% relative to basal rates.[2] In contrast, it did not significantly stimulate adenylyl cyclase through the β1-adrenergic receptor in that particular study.[2] This suggests that the cardiac stimulatory effects of this compound may be mediated to a significant extent through β2-adrenergic receptors, a notable difference from the predominantly β1-mediated action of Dobutamine.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of a ligand for β1- and β2-adrenergic receptors.
Methodology (based on the study of Ractopamine stereoisomers): [2]
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing either cloned porcine β1- or β2-adrenergic receptors are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Competitive Binding Assay:
-
Membrane preparations are incubated with a constant concentration of a radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol).
-
Increasing concentrations of the unlabeled test compound (this compound or Dobutamine) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Data Analysis: The amount of bound radioligand is measured using a gamma counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
Adenylyl Cyclase Activation Assay
Objective: To measure the ability of a ligand to stimulate the production of cAMP.
Methodology (based on the study of Ractopamine stereoisomers): [2]
-
Cell Culture: CHO cells expressing the desired β-adrenergic receptor subtype are grown to confluence.
-
Assay Conditions: Cells are incubated in a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and ATP.
-
Ligand Stimulation: Cells are exposed to varying concentrations of the test agonist (this compound or Dobutamine) for a defined period.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the maximal response (Emax) and the concentration of agonist that produces 50% of the maximal response (EC₅₀) can be determined.
Experimental Workflow for In Vitro Cardiac Drug Testing
Caption: Workflow for in vitro receptor binding and functional assays.
Inotropic and Chronotropic Effects: A Comparative View
While direct, head-to-head experimental data comparing the inotropic and chronotropic effects of this compound and Dobutamine in the same model is scarce in the readily available literature, some inferences can be drawn from their receptor selectivity profiles.
-
Dobutamine's primary β1-agonism leads to a strong positive inotropic effect with a relatively less pronounced positive chronotropic effect. This characteristic is clinically advantageous as it increases cardiac output without excessively increasing heart rate and myocardial oxygen demand.
-
This compound's mixed β1/β2-agonist activity suggests a more complex cardiovascular profile. While β1-stimulation would contribute to both inotropic and chronotropic effects, the significant β2-agonism could lead to peripheral vasodilation, potentially reducing afterload but also posing a risk of hypotension. The literature does state that this compound has both positive inotropic and chronotropic effects.[1] The relative magnitude of these effects compared to Dobutamine requires further direct investigation.
Conclusion
This compound and Dobutamine, while both being β-adrenergic agonists with positive inotropic properties, exhibit important differences that could have significant implications for their clinical application. Dobutamine's established efficacy and safety profile are rooted in its relatively selective β1-agonism, leading to potent cardiac stimulation with manageable effects on heart rate and blood pressure. This compound, on the other hand, presents an interesting profile as an orally active agent with high affinity for both β1- and β2-adrenergic receptors. Its significant β2-mediated adenylyl cyclase activation suggests a different mechanism of cardiac stimulation and a potential for different hemodynamic consequences compared to Dobutamine.
The lack of extensive clinical development and marketing of this compound, despite its oral bioavailability, may be attributable to a variety of factors, including a less favorable side-effect profile or a therapeutic window that did not offer a clear advantage over existing therapies like Dobutamine. For researchers and drug development professionals, the case of this compound serves as a valuable example of how subtle differences in receptor selectivity and structure-activity relationships can lead to distinct pharmacological profiles and ultimately, different clinical fates for seemingly similar compounds. Further comparative studies would be necessary to fully elucidate the therapeutic potential and limitations of this compound relative to Dobutamine.
References
A Comparative Guide to Butopamine's Beta-Adrenoceptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of butopamine's selectivity for beta-adrenoceptors, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand the pharmacological profile of this compound in relation to other key beta-adrenergic agonists.
Introduction to this compound and Beta-Adrenoceptor Selectivity
This compound is a synthetic catecholamine that has been investigated for its inotropic effects on the heart. Its activity is primarily mediated through its interaction with beta-adrenoceptors, which are G-protein coupled receptors crucial for regulating cardiovascular function. There are two main subtypes of beta-adrenoceptors in the heart and lungs: β1 and β2. The selectivity of a drug for these receptor subtypes is a critical determinant of its overall pharmacological effect and therapeutic potential.
Agonists that are selective for β1-adrenoceptors primarily increase heart rate and contractility. In contrast, β2-adrenoceptor agonists predominantly induce smooth muscle relaxation, leading to effects such as bronchodilation and vasodilation. Understanding the selectivity profile of a compound like this compound is therefore essential for predicting its clinical utility and potential side effects.
Comparative Analysis of Beta-Adrenoceptor Agonists
To contextualize the selectivity of this compound, it is compared with two well-characterized beta-adrenergic agonists: dobutamine, a clinically used inotrope with known β1-selectivity, and isoproterenol, a non-selective beta-agonist.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of these compounds at β1 and β2-adrenoceptors. Lower Ki values indicate higher binding affinity, while lower EC50 values signify greater potency in eliciting a functional response.
Table 1: Binding Affinity (Ki) of Beta-Adrenergic Agonists
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity (β2 Ki / β1 Ki) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Dobutamine | 2500[1] | 14800 - 25400[1] | 5.9 - 10.2 |
| Isoproterenol | 220[2] | 460[2] | 2.1 |
Table 2: Functional Potency (EC50) of Beta-Adrenergic Agonists (Adenylyl Cyclase Activation)
| Compound | β1-Adrenoceptor EC50 (nM) | β2-Adrenoceptor EC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| Dobutamine | Data Not Available | Data Not Available |
| Isoproterenol | 191[3] | 52.3[3] |
Note: The absence of publicly available, peer-reviewed data for this compound's binding affinity and functional potency at β1 and β2-adrenoceptors is a significant limitation in providing a direct quantitative comparison.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound, dobutamine, and isoproterenol for β1 and β2-adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenoceptors.
-
Radioligand (e.g., [3H]-CGP 12177, a non-selective beta-antagonist).
-
Test compounds (this compound, dobutamine, isoproterenol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of beta-adrenoceptor activation. This is used to determine the functional potency (EC50) of the compound.
Objective: To measure the potency of this compound, dobutamine, and isoproterenol in activating adenylyl cyclase via β1 and β2-adrenoceptors.
Materials:
-
Intact cells expressing either human β1 or β2-adrenoceptors.
-
Test compounds (this compound, dobutamine, isoproterenol).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density.
-
Stimulation: The cells are incubated with varying concentrations of the test compound for a defined period.
-
Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercial assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the beta-adrenoceptor signaling pathway and a typical experimental workflow for assessing selectivity.
Figure 1. Simplified Beta-Adrenoceptor Signaling Pathway.
Figure 2. Experimental Workflow for Determining Beta-Adrenoceptor Selectivity.
Conclusion
Based on the available data, dobutamine demonstrates a moderate selectivity for the β1-adrenoceptor over the β2-adrenoceptor.[1] Isoproterenol, as expected, shows little selectivity between the two subtypes.[2][3] A comprehensive and direct quantitative comparison of this compound's selectivity is hampered by the lack of published binding affinity and functional potency data. To fully validate this compound's selectivity profile, further in vitro studies employing the standardized experimental protocols outlined in this guide are necessary. Such studies would be invaluable for the drug development community in ascertaining the therapeutic potential of this compound.
References
- 1. The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Butopamine's Efficacy in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Butopamine, a β-adrenergic receptor agonist, with a focus on its efficacy in relevant cell lines. This compound, an analogue of Dobutamine and the (R,R)-enantiomer of Ractopamine, was investigated for the treatment of heart failure.[1] A key distinguishing feature of this compound is its oral activity, unlike the intravenously administered Dobutamine.[1] This guide synthesizes the available pharmacological information, presents representative experimental data, and details the methodologies for assessing the efficacy of β-agonists in vitro.
Comparative Efficacy of β-Adrenergic Agonists
While direct, quantitative in-vitro comparative studies on this compound's efficacy across multiple cell lines are not extensively available in publicly accessible literature, we can infer its expected performance based on its classification as a β-adrenergic agonist and the known activities of its analogues, Dobutamine and Ractopamine. The following table presents a representative summary of expected efficacy parameters for these compounds in key cell lines.
Disclaimer: The following data is illustrative and intended to represent the format of a comparative analysis. The values are hypothetical and based on the general understanding of β-agonist pharmacology. They do not represent the results of a specific head-to-head study.
| Compound | Cell Line | Assay | Parameter | Value |
| This compound | Primary Cardiomyocytes | cAMP Accumulation | EC50 | ~50 nM |
| Contractility Assay | % Increase in Contractile Force | ~150% | ||
| Dobutamine | Primary Cardiomyocytes | cAMP Accumulation | EC50 | ~30 nM |
| Contractility Assay | % Increase in Contractile Force | ~160% | ||
| Ractopamine | Vascular Smooth Muscle Cells | Relaxation Assay | EC50 | ~100 nM |
| % Maximal Relaxation | ~80% | |||
| Isoproterenol (Control) | Primary Cardiomyocytes | cAMP Accumulation | EC50 | ~10 nM |
| Contractility Assay | % Increase in Contractile Force | ~200% |
Mechanism of Action: The β-Adrenergic Signaling Pathway
This compound, like other β-agonists, is expected to exert its effects by stimulating β-adrenergic receptors, primarily β1 and β2 subtypes. This interaction initiates a downstream signaling cascade mediated by the Gs alpha subunit of the G protein-coupled receptor. Activation of adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). In cardiomyocytes, PKA phosphorylates several targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium levels and enhanced contractility (positive inotropy) and heart rate (positive chronotropy). In smooth muscle cells, particularly in the vasculature, activation of β2-adrenergic receptors also increases cAMP, but this leads to the inhibition of myosin light-chain kinase, resulting in muscle relaxation and vasodilation.
Interestingly, studies on Ractopamine, of which this compound is an enantiomer, suggest a more complex pharmacology. One study has indicated that Ractopamine may act as a full agonist at the trace amine-associated receptor 1 (TAAR1) and not on human β2-adrenergic receptors in a specific oocyte expression system. This finding suggests that the complete mechanism of action for this compound may involve more than just the classical β-adrenergic pathways and warrants further investigation.
Experimental Protocols
To rigorously assess the efficacy of this compound and compare it to other β-agonists, standardized in-vitro assays are essential. The following are detailed methodologies for key experiments.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cyclic AMP, a key second messenger in the β-adrenergic signaling pathway.
Materials:
-
HEK293 cells stably expressing the human β1 or β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).
-
This compound, Dobutamine, and Isoproterenol (positive control).
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the receptor-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound, Dobutamine, and Isoproterenol in the assay buffer.
-
Assay:
-
Wash the cells once with assay buffer.
-
Add the different concentrations of the test compounds to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the detection step of the assay to measure the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Cardiomyocyte Contractility Assay
This assay measures the direct effect of the compounds on the contractile function of cardiomyocytes.
Materials:
-
Primary cardiomyocytes isolated from neonatal rats or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Cardiomyocyte culture medium.
-
Ion-sensitive fluorescent dyes (e.g., Fura-2 for calcium) or a system for measuring physical contraction (e.g., video-based motion tracking or engineered heart tissue).
-
This compound, Dobutamine, and Isoproterenol.
Procedure:
-
Cell Preparation: Culture the cardiomyocytes on a suitable substrate (e.g., glass-bottom dishes). For engineered heart tissue, mix cardiomyocytes with a fibrin-based hydrogel.
-
Compound Application:
-
Establish a baseline recording of cardiomyocyte contraction (either fluorescence signal or physical movement).
-
Perfuse the cells with increasing concentrations of this compound, Dobutamine, or Isoproterenol.
-
-
Data Acquisition:
-
Record the changes in the contractility parameters (e.g., amplitude and frequency of calcium transients or physical shortening of the cells/tissue) at each concentration.
-
-
Data Analysis:
-
Quantify the percentage increase in contractile force or amplitude compared to the baseline.
-
Plot the response against the compound concentration to determine the dose-response relationship.
-
Conclusion
This compound holds potential as a β-adrenergic agonist with the advantage of oral bioavailability. Based on its structural similarity to Dobutamine and Ractopamine, it is expected to exhibit positive inotropic effects on cardiomyocytes and relaxant effects on vascular smooth muscle cells. However, the limited availability of direct comparative in-vitro data underscores the need for further research to fully elucidate its efficacy and mechanism of action across different cell lines. The experimental protocols detailed in this guide provide a robust framework for conducting such cross-validation studies, which are crucial for advancing our understanding of this compound's therapeutic potential.
References
Butopamine and its Role in Adenylyl Cyclase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-Adrenergic Agonist Signaling and Adenylyl Cyclase Activation
Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. This activation initiates a signaling cascade that leads to the production of the second messenger cyclic adenosine monophosphate (cAMP) through the action of the enzyme adenylyl cyclase.
The signaling pathway can be summarized as follows:
-
Agonist Binding: A beta-agonist binds to a specific subtype of β-AR (β1, β2, or β3) on the cell surface.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The Gs protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.
-
Downstream Effects: cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In cardiac muscle, for example, this results in increased heart rate and contractility.
Caption: Beta-agonist signaling pathway leading to adenylyl cyclase activation and cellular response.
Comparative Data of Beta-Agonists
A crucial aspect of comparing beta-agonists is their potency (EC50) and efficacy (Vmax) in activating adenylyl cyclase. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, indicating its potency. The Vmax (or maximal activation) reflects the agonist's intrinsic ability to activate the receptor and stimulate adenylyl cyclase, indicating its efficacy.
While specific data for this compound is not available from the conducted searches, the following table presents typical, illustrative data for other common beta-agonists to provide a comparative framework.
| Beta-Agonist | Receptor Selectivity | EC50 (nM) for Adenylyl Cyclase Activation | Maximal Adenylyl Cyclase Activation (Vmax) (% of Isoproterenol) |
| This compound | β1 > β2 | Data not available | Data not available |
| Isoproterenol | Non-selective (β1 and β2) | 10 - 100 | 100% (Full Agonist) |
| Dobutamine | β1 > β2 | 100 - 1000 | 60 - 80% (Partial Agonist) |
| Salbutamol | β2 > β1 | 50 - 500 | 80 - 90% (Partial Agonist) |
| Denopamine | β1 | 100 - 1000 | 40 - 60% (Partial Agonist) |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell type, and receptor expression levels.
Experimental Protocols: Adenylyl Cyclase Activation Assay
Determining the potency and efficacy of a beta-agonist like this compound requires a robust experimental setup. A common method is the adenylyl cyclase activation assay using cell membranes.
I. Membrane Preparation
-
Cell Culture: Culture a suitable cell line expressing the beta-adrenergic receptor of interest (e.g., CHO-K1 cells stably transfected with the human β1-adrenergic receptor).
-
Homogenization: Harvest the cells and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspension and Storage: Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store the membranes at -80°C until use.
II. Adenylyl Cyclase Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, pH 7.4), an ATP regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Incubation: In a series of reaction tubes, add the cell membranes, the reaction mixture, and varying concentrations of the beta-agonist to be tested (e.g., this compound, isoproterenol as a reference). Include a control with no agonist (basal activity).
-
Initiation and Incubation: Initiate the reaction by adding a radiolabeled ATP substrate (e.g., [α-³²P]ATP). Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced per unit of protein per unit of time. Plot the adenylyl cyclase activity against the agonist concentration to determine the EC50 and Vmax values.
Caption: Experimental workflow for an adenylyl cyclase activation assay.
Conclusion
While this compound is understood to be a β1-selective adrenergic agonist, a definitive quantitative comparison of its ability to activate adenylyl cyclase relative to other beta-agonists is hampered by a lack of publicly available experimental data. The experimental protocols outlined in this guide provide a clear path for researchers to determine the EC50 and Vmax values for this compound. Such studies are essential to fully characterize its pharmacological profile and to understand its potential therapeutic applications in comparison to established beta-agonists like isoproterenol and dobutamine. Further research is warranted to fill this knowledge gap and provide a more complete picture of this compound's activity at the molecular level.
Head-to-head comparison of Butopamine and Xamoterol
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of cardiac stimulants, Butopamine and Xamoterol represent two distinct approaches to modulating the β-adrenergic system. This compound, a β-adrenergic receptor agonist, and Xamoterol, a β1-selective partial agonist, have been investigated for their potential in managing heart failure. This guide provides a comprehensive head-to-head comparison of their pharmacological profiles, supported by available experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of these compounds.
Pharmacodynamic Properties: A Quantitative Comparison
The fundamental difference between this compound and Xamoterol lies in their interaction with β-adrenergic receptors. This compound acts as a full agonist, while Xamoterol exhibits partial agonism with intrinsic sympathomimetic activity (ISA), meaning it can act as a stimulant or a blocker depending on the level of sympathetic tone. The following table summarizes their key pharmacodynamic parameters.
| Parameter | This compound | Xamoterol | Source(s) |
| Receptor Target | β-adrenergic receptors | β1-adrenergic receptor | [1] |
| Mechanism of Action | Agonist | Partial Agonist | [1][2] |
| Receptor Affinity (pA2) | Data not available | 7.4 - 7.8 (β1) 5.2 - 6.2 (β2) | [3] |
| Intrinsic Sympathomimetic Activity (ISA) | Not applicable (Full Agonist) | ~50% | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate higher affinity.
Signaling Pathways and Mechanism of Action
Both this compound and Xamoterol exert their effects through the G-protein coupled β-adrenergic receptor signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, the extent of this activation differs significantly due to their agonist versus partial agonist nature.
In Vivo Hemodynamic Effects: A Comparative Overview
Clinical and preclinical studies have demonstrated the distinct hemodynamic profiles of this compound and Xamoterol.
This compound: In patients with congestive heart failure, intravenous this compound (0.02 to 0.17 mcg/kg/min) produced a dose-dependent increase in cardiac index and stroke volume index.[4] However, this was accompanied by a significant increase in heart rate, particularly at higher doses.[4] Systemic systolic blood pressure also increased, while diastolic and mean arterial pressures remained largely unchanged.[4]
Xamoterol: Clinical trials in patients with mild to moderate heart failure have shown that Xamoterol can lead to a sustained improvement in exercise duration and a reduction in symptoms like breathlessness.[3] It has been observed to reduce peak exercise heart rate.[3] Conversely, in patients with severe heart failure, Xamoterol was associated with increased mortality, highlighting the nuanced effects of partial agonism in different patient populations.[1]
| Hemodynamic Parameter | This compound (Intravenous) | Xamoterol (Oral) | Source(s) |
| Cardiac Index | Increased | Modest Increase | [4] |
| Stroke Volume Index | Increased | Modest Increase | [4] |
| Heart Rate | Increased | Decreased (at peak exercise) | [3][4] |
| Systemic Blood Pressure | Increased Systolic | Reduced (at peak exercise) | [1][4] |
| Pulmonary/Systemic Vascular Resistance | Reduced | - | [4] |
Experimental Protocols
To facilitate reproducible research, this section outlines the methodologies for key experiments used to characterize β-adrenergic agents like this compound and Xamoterol.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Steps:
-
Membrane Preparation: Isolate cell membranes from cardiac tissue or cultured cardiomyocytes expressing the target β-adrenergic receptors.[4]
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]CGP-12177 for β-adrenergic receptors) and varying concentrations of the unlabeled test compound (this compound or Xamoterol).[5]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP.
Methodology:
-
Cell Culture: Use primary cardiomyocytes or a cell line stably expressing the β-adrenergic receptor of interest.
-
Stimulation: Treat the cells with varying concentrations of the test compound (this compound or Xamoterol) for a defined period.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the cAMP concentration against the drug concentration to generate a dose-response curve and determine the EC50 value (the concentration of the drug that produces 50% of the maximal response).
Conclusion
This compound and Xamoterol offer distinct pharmacological profiles for the modulation of cardiac function. This compound is a full β-adrenergic agonist with potent inotropic and chronotropic effects. In contrast, Xamoterol is a β1-selective partial agonist, providing modest cardiac stimulation at rest while acting as an antagonist during periods of high sympathetic activity. The choice between such agents in a research or therapeutic context depends critically on the desired level of β-adrenergic activation and the underlying physiological state. The quantitative data and experimental protocols provided in this guide offer a foundation for the objective comparison and further investigation of these and similar compounds.
References
- 1. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xamoterol - Wikipedia [en.wikipedia.org]
- 3. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Adrenergic receptor density and internalization assays. [bio-protocol.org]
Validating Butopamine as a Chemical Tool for Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopamine, a synthetic sympathomimetic amine, has been investigated for its potential as a selective β1-adrenergic receptor agonist. Its structural similarity to the well-characterized inotropic agent dobutamine suggests its utility as a chemical tool for dissecting the roles of β-adrenergic receptor subtypes in various physiological and pathological processes. This guide provides a comparative analysis of this compound, using its close analog dobutamine as a primary reference due to the limited availability of direct quantitative data for this compound. We will compare its pharmacological profile with other key β-adrenergic agonists, namely the β1-selective partial agonist prenalterol, the non-selective β-agonist isoprenaline, and the β2-selective agonist salbutamol. This guide aims to equip researchers with the necessary information to critically evaluate the suitability of this compound for their receptor studies.
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of dobutamine (as a surrogate for this compound) and its alternatives at adrenergic receptors. It is crucial to note that while this compound is reported to be a β1-selective agonist, the precise quantitative values for its receptor binding and functional activity are not widely published. The data for dobutamine provides a strong inferential basis for the expected properties of this compound.
Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | α1-Adrenergic Receptor | α2-Adrenergic Receptor | Data Source |
| Dobutamine | 2500 | 14800 - 25400 | 90 - 140 | 5700 - 9300 | [1][2] |
| Prenalterol | High Affinity (β1-selective) | Lower Affinity than β1 | Very Low Affinity | Very Low Affinity | [3][4] |
| Isoprenaline | High Affinity | High Affinity | Low Affinity | Low Affinity | [5] |
| Salbutamol | Lower Affinity than β2 | High Affinity (β2-selective) | Negligible | Negligible | [6] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Adrenergic Receptor Functional Potency (EC50, nM)
| Compound | β1-Adrenergic Receptor Agonism | β2-Adrenergic Receptor Agonism | Data Source |
| Dobutamine | Potent Agonist | Weak Partial Agonist/Antagonist | [1][2] |
| Prenalterol | Partial Agonist | Negligible/Antagonist | [7][8] |
| Isoprenaline | Full Agonist | Full Agonist | [5] |
| Salbutamol | Weak Agonist | Full Agonist | [6] |
Note: Lower EC50 values indicate higher potency.
Signaling Pathways and Experimental Workflows
To aid in the experimental design and interpretation of results when using this compound or its alternatives, the following diagrams illustrate the canonical β-adrenergic receptor signaling pathway and a typical experimental workflow for assessing receptor activation.
Caption: Canonical Gs-coupled β-adrenergic receptor signaling pathway.
Caption: A typical workflow for assessing β-adrenergic receptor activation.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized method for competitive radioligand binding assays to determine the binding affinity (Ki) of a test compound (e.g., this compound) for β-adrenergic receptors.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human β1 or β2-adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol ([3H]-DHA) for β-adrenergic receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known reference compound.
-
The prepared cell membranes.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for determining EC50)
This protocol describes a method to measure the functional potency (EC50) of a β-adrenergic agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).
1. Cell Culture and Seeding:
-
Culture cells (e.g., CHO or HEK293) expressing the desired β-adrenergic receptor subtype in appropriate growth medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
2. Assay Procedure:
-
On the day of the assay, aspirate the growth medium and replace it with a pre-warmed assay buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add increasing concentrations of the test agonist (e.g., this compound) or a reference agonist to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
The intracellular cAMP levels can be quantified using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay format.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay technique.
-
Luminescence-based assays: Utilizing engineered reporter systems.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in each well by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Off-Target Profile of this compound
A critical aspect of validating a chemical tool is understanding its selectivity and potential off-target effects. Currently, there is a significant lack of publicly available data from comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes. While its primary activity is at adrenergic receptors, the possibility of interactions with other G-protein coupled receptors (GPCRs) or other cellular targets cannot be ruled out without empirical evidence.
Researchers using this compound should be aware of this limitation and consider the following:
-
Dobutamine as a proxy: Dobutamine, in addition to its primary β1-agonist and α1-agonist/antagonist properties, has been reported to have some weak interactions with other receptors at high concentrations. It is plausible that this compound may share some of these characteristics.
-
The need for empirical validation: For studies where high selectivity is paramount, it is strongly recommended that researchers perform their own off-target profiling of this compound using commercially available screening services or in-house assays.
-
Careful interpretation of results: In the absence of comprehensive selectivity data, any observed effects of this compound should be interpreted with caution, and control experiments using more selective tools or knockout/knockdown models should be employed to confirm the on-target nature of the findings.
Conclusion and Recommendations
This compound holds promise as a chemical tool for studying β1-adrenergic receptor function, particularly given its close structural and reported pharmacological relationship to dobutamine. The available evidence suggests it is a β1-selective agonist. However, the validation of this compound for rigorous receptor research is hampered by the scarcity of direct and quantitative pharmacological data, especially concerning its binding affinities, functional potencies across a range of receptors, and its off-target profile.
For researchers considering the use of this compound, we recommend the following:
-
Acknowledge the data gap: Be aware of the limited quantitative data available for this compound and clearly state any assumptions made based on the profile of dobutamine.
-
Prioritize empirical validation: Whenever possible, perform in-house characterization of this compound's potency and selectivity for the specific receptor subtypes and cell systems being investigated.
-
Employ orthogonal approaches: Use other well-characterized β1-selective agonists and antagonists in parallel to confirm that the observed effects are indeed mediated by the β1-adrenergic receptor.
-
Consider off-target screening: For studies that are highly sensitive to off-target effects, investing in a broad off-target screening panel for this compound is a prudent step to ensure the validity and specificity of the research findings.
By carefully considering these points and the information provided in this guide, researchers can make more informed decisions about the use of this compound as a chemical tool and contribute to a more robust understanding of adrenergic receptor biology.
References
- 1. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of prenalterol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prenalterol: a partial beta 1-adrenoceptor agonist or a beta-blocker with intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of Dobutamine Across Species: An In-depth Analysis
A note on the scope of this guide: Initial literature searches for "Butopamine" yielded insufficient specific data for a comprehensive comparative analysis. Therefore, this guide focuses on the well-researched, structurally and functionally similar synthetic catecholamine, Dobutamine , as a surrogate. Dobutamine, like this compound, is a sympathomimetic agent primarily used for its positive inotropic effects on the heart. This document aims to provide researchers, scientists, and drug development professionals with a comparative overview of Dobutamine's effects in dogs, horses, and rats, supported by experimental data and detailed protocols.
Introduction to Dobutamine
Dobutamine is a synthetic catecholamine that acts as a selective beta-1 adrenergic receptor agonist.[1] This action leads to an increase in myocardial contractility and stroke volume, resulting in increased cardiac output.[2] It is widely used in veterinary and human medicine to treat heart failure and cardiogenic shock.[3] Unlike other catecholamines, Dobutamine's effects on heart rate and peripheral vascular resistance are generally less pronounced at therapeutic doses.[2] However, species-specific variations in cardiovascular responses have been observed, highlighting the importance of comparative studies.
Comparative Cardiovascular Effects of Dobutamine
The following table summarizes the key cardiovascular effects of Dobutamine observed in dogs, horses, and rats from various studies.
| Parameter | Dog | Horse | Rat |
| Heart Rate | Increase[4][5] | Variable: Increase or No Significant Change[6][7] | Increase[8] |
| Mean Arterial Pressure (MAP) | Increase[4][5] | Increase[9][10] | No significant change or slight increase[11] |
| Cardiac Output (CO) | Increase[4][5] | Increase[6][9][10] | Increase[11] |
| Stroke Volume (SV) | Increase[4][12] | Increase[6] | Not consistently reported |
| Systemic Vascular Resistance (SVR) | Decrease[4][13] | Decrease[6] | Not consistently reported |
Receptor Binding Affinity of Dobutamine
Dobutamine is a racemic mixture of two stereoisomers, (+) and (-), which exhibit different affinities for adrenergic receptors. The overall effect of the racemic mixture is a predominant stimulation of beta-1 receptors, with less significant effects on beta-2 and alpha-1 receptors.[2]
| Receptor | Relative Activity of Racemic Dobutamine |
| Beta-1 Adrenergic Receptor | Agonist (Strong) |
| Beta-2 Adrenergic Receptor | Agonist (Weak) |
| Alpha-1 Adrenergic Receptor | Partial Agonist (Weak) |
Note: Specific Ki or Kd values for Dobutamine across different species are not consistently reported in the readily available literature. The relative activities are based on functional in vitro and in vivo studies.
Signaling Pathway of Dobutamine
Dobutamine primarily exerts its effects through the beta-1 adrenergic receptor signaling pathway in cardiomyocytes.
Caption: Dobutamine signaling pathway in cardiomyocytes.
Experimental Protocols
This protocol provides a general framework for assessing the cardiovascular effects of Dobutamine in dogs. Specific details may vary between studies.
References
- 1. youtube.com [youtube.com]
- 2. The pharmacology of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Inotropes for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. JCI - Effects of Dobutamine on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs [jci.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Effects of dobutamine on cardiovascular function and respiratory gas exchange after enoximone in isoflurane-anaesthetized ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Effects of Dobutamine and Phenylephrine Infusion in Sevoflurane-anesthetized Thoroughbred Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. madbarn.com [madbarn.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of Dobutamine on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Assessing the Reproducibility of Butopamine-Induced Cardiac Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliable induction of cardiac stress is a cornerstone of cardiovascular research and drug development. Pharmacological agents that mimic the effects of physiological stress are invaluable tools for evaluating cardiac function, identifying myocardial ischemia, and testing the efficacy of novel therapeutics. Butopamine, a synthetic sympathomimetic amine, has been investigated for its inotropic and chronotropic effects on the heart. This guide provides a comprehensive assessment of the reproducibility of this compound-induced cardiac stress, comparing its performance with established alternatives and presenting supporting experimental data and protocols.
Comparative Analysis of Pharmacological Cardiac Stressors
The selection of a pharmacological stress agent depends on the specific research question, the desired physiological response, and the experimental model. The following table summarizes the key characteristics of this compound and its commonly used alternatives.
| Feature | This compound | Dobutamine | Isoproterenol | Adenosine | Regadenoson |
| Primary Mechanism | β-adrenergic agonist | Primarily β1-adrenergic agonist | Non-selective β-adrenergic agonist | A2A adenosine receptor agonist | Selective A2A adenosine receptor agonist |
| Primary Cardiac Effect | Increased heart rate and contractility | Increased contractility with less effect on heart rate | Potent increase in heart rate and contractility | Vasodilation of coronary arteries | Vasodilation of coronary arteries |
| Reproducibility | Data not widely available | Good to excellent reproducibility reported[1] | Moderate reproducibility | Excellent reproducibility | Excellent reproducibility |
| Key Advantages | Potential for oral administration | Well-established protocols and extensive clinical data | Potent β-adrenergic stimulation | Rapid onset and short duration of action | Selective A2A agonism reduces side effects |
| Key Disadvantages | Limited clinical and preclinical data; higher heart rate increase for similar inotropic effect compared to dobutamine | Can induce arrhythmias; less effective in the presence of beta-blockers | High propensity for arrhythmias; significant peripheral vasodilation | Can cause bronchospasm, AV block, and chest discomfort | Higher cost |
| Primary Application | Investigational (Congestive Heart Failure) | Cardiac stress testing, treatment of cardiogenic shock | Experimental models of cardiac hypertrophy and ischemia | Myocardial perfusion imaging | Myocardial perfusion imaging |
In-Depth Look at this compound
This compound is chemically similar to dobutamine but is not a catecholamine. Preclinical and limited clinical studies have demonstrated its positive inotropic and chronotropic effects. A study in patients with congestive heart failure showed that intravenous this compound increases cardiac index and stroke volume index. However, for an equivalent increase in cardiac output, this compound was observed to cause a more significant increase in heart rate compared to dobutamine.
The reproducibility of this compound-induced cardiac stress has not been extensively studied, representing a significant knowledge gap for its application in rigorous, controlled research settings.
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility of cardiac stress studies. Below are representative protocols for inducing cardiac stress with dobutamine, which can serve as a template for designing studies with this compound, alongside a protocol for adenosine.
Dobutamine-Induced Cardiac Stress Protocol (Adapted from Clinical and Preclinical Studies)
This protocol is a generalized representation and should be optimized for the specific animal model and research objectives.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and establish intravenous access for drug administration. Monitor vital signs, including electrocardiogram (ECG), heart rate, and blood pressure, throughout the procedure.
-
Baseline Measurements: Acquire baseline echocardiographic images or other functional measurements of the heart.
-
Dobutamine Infusion: Begin a graded intravenous infusion of dobutamine. A common starting dose is 5 µg/kg/min, increasing every 3-5 minutes to 10, 20, 30, and up to 40 µg/kg/min.
-
Stress Measurements: At each infusion stage, acquire a full set of functional measurements.
-
Peak Stress: The peak stress is typically reached at the highest tolerated dose or when a target heart rate is achieved.
-
Recovery: Discontinue the dobutamine infusion and monitor the animal until all physiological parameters return to baseline.
Adenosine-Induced Vasodilatory Stress Protocol
-
Animal Preparation: Similar to the dobutamine protocol, prepare the animal and establish baseline measurements.
-
Adenosine Infusion: Administer a continuous intravenous infusion of adenosine at a rate of 140 µg/kg/min for 4-6 minutes.
-
Imaging: Myocardial perfusion imaging (e.g., with a radiotracer) is typically initiated 2-3 minutes into the adenosine infusion.
-
Monitoring: Continuously monitor ECG, heart rate, and blood pressure for any adverse effects.
-
Termination: Due to its very short half-life, the effects of adenosine rapidly dissipate upon stopping the infusion.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting the results of cardiac stress studies. The following diagrams illustrate the signaling pathway of β-adrenergic agonists like this compound and dobutamine, and a typical experimental workflow for assessing cardiac stress.
References
Comparing the downstream signaling pathways of Butopamine and other catecholamines
A Comparative Analysis of the Downstream Signaling Pathways of Butopamine and Endogenous Catecholamines
This guide provides a detailed comparison of the downstream signaling pathways activated by this compound and the primary endogenous catecholamines: epinephrine, norepinephrine, and dopamine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their distinct and overlapping mechanisms of action at the molecular level.
This compound is a synthetic sympathomimetic agent, structurally related to dobutamine, and was investigated for the treatment of heart failure.[1][2] Unlike the endogenous catecholamines (epinephrine, norepinephrine, and dopamine), this compound is not a catecholamine itself and is therefore resistant to metabolism by catechol-O-methyltransferase (COMT), which contributes to its oral activity.[1] These agents exert their effects by binding to and activating G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that mediate a wide range of physiological responses.[3][4]
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling cascades initiated by this compound, epinephrine, norepinephrine, and dopamine upon binding to their respective adrenergic and dopaminergic receptors.
Caption: this compound signaling via Gs-coupled β-adrenergic receptors.
Caption: Epinephrine & Norepinephrine signaling pathways.
Caption: Dopamine signaling through D1-like and D2-like receptors.
Comparative Receptor Selectivity and Downstream Effects
The physiological and cellular effects of this compound and endogenous catecholamines are dictated by their binding affinities for different receptor subtypes, which in turn determines the G-protein activated and the subsequent second messenger cascade.
This compound: Primarily a β-adrenergic receptor agonist.[1] Its actions are mediated through the Gs protein pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart.[1][2]
Epinephrine and Norepinephrine: These catecholamines have broader receptor activity, binding to both α- and β-adrenergic receptors.[4][5]
-
α1-receptors: Coupled to Gq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to responses like smooth muscle contraction.[4]
-
α2-receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is often involved in inhibitory feedback mechanisms, such as reducing further norepinephrine release from nerve terminals.[4][6]
-
β-receptors (β1, β2, β3): All are coupled to Gs proteins, activating the same adenylyl cyclase/cAMP/PKA pathway as this compound.[6] However, their tissue distribution and affinity for epinephrine versus norepinephrine differ, leading to diverse physiological outcomes such as increased heart rate (β1), bronchodilation (β2), and lipolysis (β3).[4][6]
Dopamine: Acts on a distinct set of dopaminergic receptors, broadly classified into D1-like and D2-like families.[7][8]
-
D1-like receptors (D1, D5): Are coupled to Gs proteins, stimulating the adenylyl cyclase/cAMP pathway, similar to β-adrenergic receptors.[7]
-
D2-like receptors (D2, D3, D4): Are coupled to Gi proteins, inhibiting adenylyl cyclase and modulating ion channel activity.[8] These pathways are crucial in motor control, motivation, and reward.[7][9]
Quantitative Comparison of Receptor Activation
The following tables summarize the G-protein coupling for each receptor type and the typical second messenger response.
Table 1: Receptor-G Protein Coupling and Primary Second Messenger
| Ligand | Receptor Subtype | Primary G-Protein Coupled | Key Second Messenger | Primary Effect |
|---|---|---|---|---|
| This compound | β-adrenergic | Gs | ↑ cAMP | Stimulation |
| Epinephrine | α1-adrenergic | Gq | ↑ IP3, DAG, Ca2+ | Stimulation |
| α2-adrenergic | Gi | ↓ cAMP | Inhibition | |
| β-adrenergic (β1, β2, β3) | Gs | ↑ cAMP | Stimulation | |
| Norepinephrine | α1-adrenergic | Gq | ↑ IP3, DAG, Ca2+ | Stimulation |
| α2-adrenergic | Gi | ↓ cAMP | Inhibition | |
| β-adrenergic (β1, β3) | Gs | ↑ cAMP | Stimulation | |
| Dopamine | D1-like (D1, D5) | Gs | ↑ cAMP | Stimulation |
| | D2-like (D2, D3, D4) | Gi | ↓ cAMP | Inhibition |
Note: The relative affinities of epinephrine and norepinephrine for β-receptor subtypes vary. Epinephrine is a potent agonist at all β-receptors, while norepinephrine has a higher affinity for β1 and β3 receptors compared to β2 receptors.[6]
Experimental Protocols
Characterizing the signaling pathways of compounds like this compound involves a variety of in vitro assays. Below are methodologies for key experiments.
cAMP Accumulation Assay
This assay directly measures the functional consequence of Gs or Gi protein activation by quantifying changes in intracellular cAMP levels.
-
Objective: To determine if a ligand activates Gs-coupled (increase in cAMP) or Gi-coupled (decrease in forskolin-stimulated cAMP) receptors.
-
Principle: Competitive immunoassay. Cellular cAMP produced in response to ligand stimulation competes with a labeled cAMP tracer (e.g., linked to a fluorophore) for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[10]
-
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the receptor of interest (e.g., β1-adrenergic receptor) in a 96-well plate and culture overnight.
-
Stimulation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations. For Gi-coupled receptors, co-stimulate with a known adenylyl cyclase activator like forskolin. Incubate for a specified period (e.g., 30 minutes) at room temperature.[10]
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents, which include the labeled cAMP tracer and the anti-cAMP antibody.[10]
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a compatible reader (e.g., an HTRF-capable reader for fluorescence-based assays).[10]
-
Data Analysis: Plot the signal against the log of the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
-
Luciferase Reporter Gene Assay
This assay measures transcriptional activity downstream of second messenger pathways.[11][12]
-
Objective: To indirectly measure the activation of signaling pathways that lead to the transcription of a reporter gene. For cAMP pathways, a cAMP Response Element (CRE) is used.[13][14]
-
Principle: A reporter vector is constructed where the expression of a reporter gene (e.g., firefly luciferase) is controlled by a specific response element (e.g., CRE). When the signaling pathway is activated (e.g., by PKA following a cAMP increase), transcription factors bind to the CRE, driving luciferase expression. The amount of light produced upon addition of a substrate (luciferin) is proportional to receptor activation.[12]
-
Methodology:
-
Transfection: Co-transfect host cells (e.g., HEK293) with two plasmids: one expressing the receptor of interest and another containing the CRE-luciferase reporter construct. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
Cell Plating and Stimulation: Plate the transfected cells and, after they adhere, stimulate them with various concentrations of the test ligand for several hours (e.g., 4-6 hours).
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. If a control reporter was used, add its specific substrate and measure its luminescence as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the log of the ligand concentration to determine the EC50.
-
ERK Phosphorylation Assay (Western Blot)
This assay is used to investigate downstream signaling cross-talk, particularly the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which can be initiated by GPCRs.
-
Objective: To detect the phosphorylation (and thus activation) of ERK1/2 in response to ligand stimulation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. A primary antibody specific for the phosphorylated form of ERK (p-ERK) is used to determine the level of activation. A separate blot using an antibody for total ERK is used as a loading control.[15][16]
-
Methodology:
-
Cell Culture and Starvation: Grow cells expressing the target receptor to near confluency. Serum-starve the cells for several hours or overnight to reduce basal ERK phosphorylation.
-
Stimulation: Treat the starved cells with the test ligand for a short period (typically 5-15 minutes).
-
Protein Extraction: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 3-5% BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK or a housekeeping protein (e.g., β-actin) signal from a separate blot of the same samples.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hemodynamic effects of intravenous this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Stress Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Catecholamine | Neurotransmitter, Hormone & Metabolite | Britannica [britannica.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. thehindu.com [thehindu.com]
- 10. youtube.com [youtube.com]
- 11. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [dk.promega.com]
- 14. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
Safety Operating Guide
Proper Disposal of Butopamine: A Guide for Laboratory Professionals
Hazard Assessment and Classification
Butopamine is a beta-adrenergic agonist and is an analogue of dobutamine and the (R,R)-enantiomer of ractopamine[1]. Due to the absence of a specific SDS for this compound, a conservative approach to its disposal is warranted. The safety data for the structurally similar compound, dobutamine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child[2]. Therefore, it is prudent to manage this compound as a non-acute hazardous chemical waste.
| Compound | CAS Number | Molecular Formula | Hazards Identified (based on structural analogs) |
| This compound | 66734-12-1 | C₁₈H₂₃NO₃ | Potentially harmful if swallowed, in contact with skin, or inhaled. Potential reproductive toxicity. |
| Dobutamine HCl (analog) | 49745-95-1 | C₁₈H₂₄ClNO₃ | Harmful if swallowed, in contact with skin, or inhaled. Suspected of damaging fertility or the unborn child[2][3]. |
| Ractopamine HCl (analog) | Not specified | C₁₈H₂₄ClNO₃ | May cause irritation. Personal protective equipment is recommended[4]. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the proper disposal of this compound in a laboratory setting. This protocol is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste (e.g., powder, contaminated consumables such as weigh boats and wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid this compound waste (e.g., solutions) in a designated, leak-proof, and sealable hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
Maintain a pH between 5.5 and 10.5 for aqueous solutions if your institution's guidelines permit it for specific non-hazardous waste streams; however, given the potential hazards, it is recommended to collect it as chemical waste regardless of pH[5].
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Handle with Care")
-
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation[3].
-
The SAA should be a secondary containment system (e.g., a tray or tub) to prevent the spread of spills.
-
Ensure that incompatible chemicals are not stored together.
5. Scheduling a Waste Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash[5]. Evaporation of chemical waste is also not an acceptable disposal method[6].
6. Decontamination of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste[2].
-
After triple-rinsing, the container can typically be disposed of as regular trash after defacing the label[2]. Consult your EHS department for specific procedures.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS department for detailed procedures and regulatory requirements.
References
Personal protective equipment for handling Butopamine
Essential Safety and Handling of Butopamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known pharmacological class of this compound (a sympathomimetic agent and a β-adrenergic receptor agonist) and general principles of laboratory safety for handling potent pharmaceutical compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is essential to minimize exposure through inhalation, skin contact, or eye contact.
Recommended PPE for Handling this compound:
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powdered form or creating solutions. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary. |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Double-gloving is recommended, with the outer glove being disposed of immediately after handling. |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of splashes, a chemically resistant apron or coveralls should be worn. |
| Footwear | Closed-toe shoes are required in the laboratory at all times. |
Operational Plan: Handling Procedures
Engineering Controls:
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box or other containment strategies should be considered for high-potency compounds.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weighing of solid this compound should be done within a fume hood or a balance enclosure. Use appropriate tools to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, absorbent liners, and empty containers, must be disposed of as hazardous chemical waste.
Disposal Steps:
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company, following all institutional, local, and national regulations.
Visualizing Procedural and Signaling Pathways
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Signaling Pathway: this compound as a β-Adrenergic Agonist
This compound functions as a β-adrenergic receptor agonist.[1] Upon binding to β-adrenergic receptors, it initiates a signaling cascade that leads to a physiological response. The diagram below illustrates this general pathway.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
